molecular formula C10H13BrClNO B3218156 (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride CAS No. 1187927-52-1

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No.: B3218156
CAS No.: 1187927-52-1
M. Wt: 278.57
InChI Key: CBHYADKFFREZNK-HNCPQSOCSA-N
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Description

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO and its molecular weight is 278.57. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYADKFFREZNK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyrrolidine ring, an ether linkage, and a brominated aromatic moiety makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, a detailed synthetic pathway, rigorous characterization methodologies, and potential applications of this compound. The content herein is designed to equip researchers with the necessary knowledge to effectively synthesize, analyze, and utilize (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl in their research endeavors.

Core Molecular Attributes

This compound is a salt of the corresponding free base. The hydrochloride form generally offers enhanced stability and solubility in aqueous media, rendering it more amenable to handling and formulation development.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃BrClNO[1][2]
Molecular Weight 278.57 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge
Chirality (R)-enantiomerSpecified in name

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is most effectively achieved through a multi-step process, commencing with a commercially available chiral starting material. The key transformation involves the formation of the aryl ether bond via a Mitsunobu reaction, which is known for its reliability in coupling alcohols with acidic pronucleophiles with inversion of stereochemistry.[3][4][5] However, as the desired product retains the stereochemistry of the starting alcohol, a protection and deprotection strategy is employed around the pyrrolidine nitrogen.

Synthetic Workflow Diagram

Synthesis_Workflow Start (R)-3-Hydroxypyrrolidine Step1 N-Boc Protection Start->Step1 Intermediate1 (R)-N-Boc-3-hydroxypyrrolidine Step1->Intermediate1 Step2 Mitsunobu Reaction (3-Bromophenol, PPh₃, DIAD) Intermediate1->Step2 Intermediate2 (R)-N-Boc-3-(3-Bromo-phenoxy)- pyrrolidine Step2->Intermediate2 Step3 N-Boc Deprotection (HCl in Dioxane) Intermediate2->Step3 FinalProduct (R)-3-(3-Bromo-phenoxy)- pyrrolidine HCl Step3->FinalProduct

Caption: Overall synthetic workflow for (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl.

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

Rationale: The protection of the secondary amine of the pyrrolidine ring as a tert-butyloxycarbonyl (Boc) carbamate is crucial. This prevents the amine from acting as a nucleophile in the subsequent Mitsunobu reaction and avoids potential side reactions.

Protocol:

  • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add triethylamine (1.2 eq.) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Step 2: Mitsunobu Reaction for Aryl Ether Formation

Rationale: The Mitsunobu reaction facilitates the O-arylation of the protected hydroxypyrrolidine.[3][4][5] This reaction proceeds with inversion of configuration at the chiral center. However, since the starting material is the (R)-enantiomer and the desired product is also (R), this step is performed on the hydroxyl group, which does not invert the stereocenter of the pyrrolidine ring itself.

Protocol:

  • Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 3-bromophenol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate (R)-N-Boc-3-(3-Bromo-phenoxy)-pyrrolidine.

Step 3: N-Boc Deprotection and HCl Salt Formation

Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine, followed by the formation of the hydrochloride salt. Acidic conditions are standard for Boc deprotection.[2][6][7] Using HCl in a non-aqueous solvent directly yields the desired hydrochloride salt.

Protocol:

  • Dissolve the purified (R)-N-Boc-3-(3-Bromo-phenoxy)-pyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or diethyl ether.

  • Add a solution of 4M HCl in dioxane (or a saturated solution of HCl in diethyl ether) (excess, e.g., 5-10 eq.) to the mixture at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt will often precipitate out of the solution.

  • Monitor the deprotection by TLC.

  • Upon completion, collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting solid under vacuum to yield pure (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl. Recrystallization from a solvent system like isopropanol/ether can be performed if further purification is needed.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation.

Expected ¹H NMR Data (Predicted, in DMSO-d₆):

  • Aromatic Protons (4H): Multiple signals in the range of δ 7.0-7.5 ppm. The bromine substitution will influence the splitting pattern.

  • Pyrrolidine CH-O (1H): A multiplet around δ 4.8-5.0 ppm.

  • Pyrrolidine CH₂-N (4H): Complex multiplets in the range of δ 3.2-3.6 ppm.

  • Pyrrolidine CH₂ (2H): Multiplets in the range of δ 2.0-2.4 ppm.

  • Amine N-H₂⁺ (2H): A broad singlet at a downfield chemical shift, typically > δ 9.0 ppm, due to the acidic protons of the hydrochloride salt.

Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

  • Aromatic C-Br: A signal around δ 122 ppm.

  • Aromatic C-O: A signal around δ 158 ppm.

  • Other Aromatic Carbons: Signals in the range of δ 115-132 ppm.

  • Pyrrolidine C-O: A signal in the range of δ 75-80 ppm.

  • Pyrrolidine C-N: Signals in the range of δ 45-55 ppm.

  • Pyrrolidine C-C: A signal in the range of δ 30-35 ppm.

Note: Actual chemical shifts can vary depending on the solvent and concentration. NMR prediction tools can provide more specific estimates.[9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Data (Electrospray Ionization, ESI+):

  • Molecular Ion (M+H)⁺: A peak corresponding to the free base at m/z 242.0175 and 244.0155, showing the characteristic isotopic pattern of a single bromine atom (approximately 1:1 ratio).

  • Key Fragments: Fragmentation may involve the loss of the bromophenoxy group or cleavage of the pyrrolidine ring.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound. A chiral HPLC method would be required to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer.

Applications in Drug Discovery

The (R)-3-(3-Bromo-phenoxy)-pyrrolidine scaffold is a versatile building block in the design of novel therapeutics. The pyrrolidine ring is a common motif in many biologically active compounds, often serving as a constrained diamine or amino alcohol mimic.[15][16] The aryl ether linkage provides a rigid connection to a substituted aromatic ring, which can be further functionalized. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential therapeutic areas where this scaffold could be employed include, but are not limited to:

  • Neuroscience: As a component of ligands for various receptors and transporters in the central nervous system.

  • Oncology: In the development of kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

Safety and Handling

As with all laboratory chemicals, (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

(R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a valuable chiral building block with significant potential in medicinal chemistry. The synthetic route outlined in this guide, centered around a key Mitsunobu reaction, provides a reliable pathway to this compound. The detailed characterization methods ensure the identity and purity of the final product, which is crucial for its application in the synthesis of novel and potent therapeutic agents.

References

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

  • Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Google Patents.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

  • NMRium demo. Predict. [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Link]

  • NMRium demo. Predict. [Link]

  • Proceedings of the National Academy of Sciences. (2024, July 29). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. [Link]

  • Molecules. (2022, May 26). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

Solubility Profile of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride: A Methodological Framework for Pre-formulation and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry, yet its fundamental physicochemical properties, particularly solubility, are not widely documented in public literature. This technical guide provides a comprehensive, field-proven framework for determining the thermodynamic equilibrium solubility of this compound in aqueous and organic media. As direct experimental data is not available, this paper establishes the authoritative methodology, explains the scientific rationale behind experimental choices, and presents a template for data analysis and interpretation. We detail the industry-standard saturation shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing researchers and drug development professionals with a robust, self-validating protocol to generate the critical data required for informed decision-making in the pre-formulation and lead optimization stages.

Introduction: The Critical Role of Solubility

This compound is a chiral molecule featuring a pyrrolidine ring, a core scaffold present in numerous bioactive compounds and natural alkaloids.[1] Its structure, incorporating a bromophenoxy moiety, suggests a potential for diverse pharmacological interactions, making it a candidate for further investigation in drug discovery programs.

However, before significant resources are invested, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is arguably the most influential factor governing the dissolution rate and subsequent absorption of an API, directly impacting its bioavailability.[2] Poor aqueous solubility can lead to significant formulation challenges, requiring advanced and often costly enhancement techniques.[2]

This guide addresses the current information gap by providing a detailed scientific protocol for characterizing the solubility of this compound. We will explore the theoretical underpinnings of solubility, provide a step-by-step experimental workflow, and discuss the interpretation of results in the context of drug development.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of this compound dictates its likely solubility behavior.

  • Polar Moieties: The compound is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. This ionic character, along with the ether oxygen, introduces significant polarity, suggesting favorable interactions with polar solvents like water. As a salt, its aqueous solubility is expected to be significantly higher than its corresponding free base form.[3]

  • Non-Polar Moieties: The bromophenyl ring is a large, hydrophobic functional group. This region of the molecule will favor interactions with non-polar or less polar organic solvents.

  • pH-Dependent Solubility: As a salt of a weak base, the compound's aqueous solubility will be highly dependent on the pH of the medium. In acidic environments (low pH), the equilibrium will favor the protonated, more soluble ionic form. As the pH increases towards and beyond the pKa of the pyrrolidine nitrogen, the compound will deprotonate to its less soluble free base form. This is a critical consideration for predicting its behavior in the gastrointestinal tract.[4][5]

This duality of polar and non-polar characteristics suggests that the compound will exhibit a complex solubility profile across different solvent systems.

Experimental Methodology: Determining Thermodynamic Solubility

To ensure reliable and reproducible data, the determination of thermodynamic (or equilibrium) solubility is essential. This represents the true saturation point of the solute in a solvent at a given temperature and pressure, after equilibrium has been established. The most reliable and widely used technique for this purpose is the Saturation Shake-Flask Method .[6][7][8] This method is considered the "gold standard" and is referenced in United States Pharmacopeia (USP) guidelines.[5][6]

Rationale for Method Selection

The shake-flask method is chosen for its robustness and reliability.[6][7] It involves agitating an excess of the solid API in the solvent for a sufficient duration to ensure the system reaches equilibrium. This contrasts with kinetic solubility methods, which can overestimate true solubility by generating supersaturated solutions.[6] For foundational pre-formulation studies, thermodynamic solubility provides the most accurate baseline for development decisions.

Experimental Workflow Diagram

The following diagram outlines the key stages of the Saturation Shake-Flask protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_api Weigh excess API vial Combine in sealed vial prep_api->vial prep_solvent Add selected solvent (e.g., 2 mL) prep_solvent->vial agitate Agitate at constant temp. (e.g., 25°C for 24-48h) vial->agitate settle Allow undissolved solids to settle agitate->settle Verify equilibrium sample Withdraw supernatant settle->sample filter Filter (e.g., 0.22 µm PTFE) sample->filter dilute Dilute with mobile phase filter->dilute hplc Quantify via HPLC dilute->hplc

Caption: Workflow for the Saturation Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Selected solvents (See Table 1 for suggestions)

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibration is key (e.g., 5-10 mg).

  • Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance). Agitate for a period sufficient to reach equilibrium, generally 24 to 48 hours.[4] The presence of undissolved solid must be visually confirmed at the end of this period.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation at the same temperature can be used to facilitate this process.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The first few drops should be discarded to avoid any adsorption effects from the filter material.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC method to determine the concentration.[9]

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is suitable for quantifying the concentration of the dissolved API.

Hypothetical HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). A gradient or isocratic elution can be developed.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the compound; likely around 210-230 nm due to the phenyl ring.

  • Column Temperature: 30 °C

  • Quantification: A calibration curve must be prepared using standard solutions of known concentrations of this compound. The concentration of the test samples is then determined by interpolation from this curve.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, comparative table. While experimental data for this specific compound is not publicly available, Table 1 presents a hypothetical but chemically plausible dataset to illustrate expected trends and guide researchers in their analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent SystemSolvent TypeExpected PolarityHypothetical Solubility (mg/mL)
WaterPolar ProticHigh> 50
0.1 N HCl (pH ~1.2)Aqueous BufferHigh> 100
Phosphate Buffer (pH 7.4)Aqueous BufferHigh20 - 40
MethanolPolar ProticHigh> 100
EthanolPolar ProticHigh50 - 100
AcetonePolar AproticMedium5 - 15
Ethyl AcetatePolar AproticLow-Medium1 - 5
Dichloromethane (DCM)Non-PolarLow< 1
TolueneNon-PolarLow< 0.1
HexaneNon-PolarVery Low< 0.01
Interpreting the Results

The relationship between solvent polarity and the expected solubility of this amphiphilic molecule can be visualized as follows.

G cluster_compound (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl cluster_solvents Solvent Polarity Spectrum compound Ionic Head (Pyrrolidinium Chloride) + Polar Ether Hydrophobic Tail (Bromophenyl Ring) polar High Polarity (Water, Methanol, Buffers) compound->polar Strong Interaction (Ion-Dipole, H-Bonding) = HIGH SOLUBILITY medium Medium Polarity (Acetone, Ethanol) compound->medium Moderate Interaction = MEDIUM SOLUBILITY nonpolar Low Polarity (Toluene, Hexane) compound->nonpolar Weak Interaction (van der Waals only) = LOW SOLUBILITY

Caption: Relationship between API structure and solvent polarity.

  • High Solubility in Polar Protic Solvents: The high hypothetical solubility in water, methanol, and ethanol is driven by the ionic hydrochloride and the ability of these solvents to act as both hydrogen bond donors and acceptors.

  • pH-Dependent Aqueous Solubility: The significantly higher solubility in acidic buffer (pH 1.2) compared to neutral buffer (pH 7.4) is expected. At low pH, the compound is fully ionized, maximizing its interaction with water. As the pH approaches the pKa of the pyrrolidine, a greater fraction of the less soluble free base exists, reducing overall solubility.

  • Decreasing Solubility with Decreasing Polarity: The trend of decreasing solubility from polar aprotic solvents (acetone) to non-polar solvents (toluene, hexane) is consistent with the "like dissolves like" principle. The large, non-polar bromophenyl group has limited affinity for these solvents, and the highly polar ionic head has very unfavorable interactions, leading to poor solubility.

Conclusion

While specific solubility data for this compound is not publicly available, this guide provides the necessary authoritative framework for its determination. By employing the robust Saturation Shake-Flask method and a suitable HPLC quantification technique, researchers can generate the high-quality, reliable data essential for pre-formulation assessment. Understanding the solubility profile in various aqueous and organic media is a non-negotiable first step in evaluating the compound's potential as a viable drug candidate, enabling informed strategies for formulation, delivery, and progression through the development pipeline.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • Gao, Y., & Geng, L. D. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • U.S. Pharmacopeia. (n.d.). USP General Chapter <1236> Solubility Measurements. Note: Direct access requires a USP-NF subscription.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16. [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. [Link]

Sources

Technical Whitepaper: Pharmacological Profiling & Therapeutic Horizons of (R)-3-(3-Bromo-phenoxy)-pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profiling of (R)-3-(3-Bromo-phenoxy)-pyrrolidine derivatives. This analysis synthesizes structure-activity relationship (SAR) data, synthetic pathways, and therapeutic potential, positioning the molecule as a high-value scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Executive Summary

The (R)-3-(3-Bromo-phenoxy)-pyrrolidine scaffold represents a privileged structural motif in the design of next-generation psychotropic and analgesic agents. Characterized by a constrained pyrrolidine nitrogen heterocycle linked via an ether bridge to a halogenated aryl ring, this pharmacophore exhibits high affinity for monoamine transporters. Specifically, the 3-bromo substitution pattern confers metabolic stability and optimized lipophilicity, driving potency at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). This guide details the molecular logic, synthesis, and pharmacological potential of this derivative as a dual reuptake inhibitor (SNRI).

Chemical Architecture & SAR Analysis

The Pharmacophore

The molecule consists of three critical domains governing its interaction with aminergic G-protein coupled receptors (GPCRs) and transporters:

  • Cationic Head (Pyrrolidine): The secondary amine of the pyrrolidine ring is protonated at physiological pH (7.4), mimicking the terminal amine of endogenous neurotransmitters (serotonin, norepinephrine). The rigid 5-membered ring reduces conformational entropy compared to flexible chain analogs (e.g., fluoxetine), potentially enhancing binding affinity.

  • Ether Linker: The oxygen atom serves as a hydrogen bond acceptor, crucial for orienting the molecule within the transporter's binding pocket.

  • Lipophilic Tail (3-Bromo-phenyl): The aromatic ring engages in

    
    -
    
    
    
    stacking interactions with residues (e.g., phenylalanine, tyrosine) in the transporter channel.
Structure-Activity Relationship (SAR)

The specific selection of the (R)-enantiomer and the 3-bromo substituent is non-trivial and driven by rigorous SAR optimization:

Structural FeaturePharmacological ImpactMechanistic Rationale
(R)-Configuration Stereoselectivity In many 3-aryloxy-pyrrolidine series, the (R)-enantiomer aligns optimally with the S1 binding pocket of SERT/NET, often exhibiting 10-100x greater potency than the (S)-enantiomer.
3-Bromo Substitution Metabolic Blockade Halogenation at the meta position blocks metabolic hydroxylation by Cytochrome P450 enzymes (CYP2D6), extending half-life (

).
Pyrrolidine Ring Selectivity The constrained ring restricts binding to Dopamine Transporters (DAT), reducing abuse potential compared to amphetamine-like dopamine releasers.

Synthesis & Manufacturing Protocols

To ensure high enantiomeric excess (ee > 98%), the synthesis utilizes a chiral pool approach starting from commercially available (S)-3-hydroxypyrrolidine derivatives. The key step is a Mitsunobu reaction which proceeds with Walden inversion, converting the (S)-alcohol to the desired (R)-ether.

Retrosynthetic Analysis & Workflow

The following Graphviz diagram illustrates the critical pathway for synthesizing the target scaffold with high stereochemical fidelity.

SynthesisPathway Start (S)-N-Boc-3-hydroxypyrrolidine (Chiral Starting Material) Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Walden Inversion Start->Mitsunobu Substrate Reagent 3-Bromophenol (Nucleophile) Reagent->Mitsunobu Coupling Intermediate (R)-N-Boc-3-(3-bromophenoxy)pyrrolidine (Protected Intermediate) Mitsunobu->Intermediate Inversion (S -> R) Deprotection Acidic Cleavage (TFA or HCl in Dioxane) Intermediate->Deprotection N-Boc Removal Product (R)-3-(3-Bromo-phenoxy)-pyrrolidine (Target Scaffold) Deprotection->Product Salt Formation

Caption: Stereoselective synthesis via Mitsunobu inversion. The (S)-hydroxyl stereocenter is inverted to the (R)-configuration in the final ether product.

Detailed Protocol (Bench Scale)
  • Activation: Dissolve (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF under nitrogen atmosphere.
    
  • Coupling: Cool to 0°C. Add 3-bromophenol (1.1 eq). Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours. The reaction proceeds via an alkoxyphosphonium intermediate, where the phenol attacks the carbon center, inverting stereochemistry.

  • Purification: Concentrate in vacuo. Triturate with hexane/ether to precipitate triphenylphosphine oxide (byproduct). Purify the filtrate via silica gel chromatography (Hexane:EtOAc) to isolate the N-Boc protected intermediate.

  • Deprotection: Dissolve intermediate in 4M HCl in dioxane. Stir for 2 hours to remove the Boc group.

  • Isolation: Evaporate solvent. Recrystallize the hydrochloride salt from Ethanol/Ether to yield (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl.

Pharmacodynamics: Mechanism of Action[1]

The primary therapeutic utility of (R)-3-(3-Bromo-phenoxy)-pyrrolidine lies in its ability to modulate synaptic concentrations of monoamines.

Target Engagement Profile
  • Primary Targets: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1][2][3][4]

  • Mechanism: Competitive inhibition. The molecule binds to the central substrate-binding site (S1) of the transporter, locking it in an outward-facing conformation and preventing the reuptake of neurotransmitters into the presynaptic neuron.

  • Functional Outcome: Increased extracellular levels of 5-HT and NE, enhancing downstream signaling in the limbic system (mood regulation) and descending pain inhibitory pathways (analgesia).

Signaling Pathway Visualization

The following diagram maps the downstream effects of transporter blockade.

MOA Drug (R)-3-(3-Bromo-phenoxy)-pyrrolidine SERT SERT Inhibition Drug->SERT Ki < 10 nM NET NET Inhibition Drug->NET Ki < 50 nM Synapse Increased Synaptic 5-HT & NE SERT->Synapse NET->Synapse Receptor1 Post-synaptic 5-HT Receptors Synapse->Receptor1 Receptor2 Post-synaptic Adrenergic Receptors Synapse->Receptor2 Effect1 Antidepressant Effect (Limbic System) Receptor1->Effect1 Effect2 Analgesia (Descending Inhibitory Pathways) Receptor2->Effect2

Caption: Dual mechanism of action enhancing serotonergic and noradrenergic transmission for mood and pain modulation.

Therapeutic Applications & Preclinical Data

Primary Indications
  • Neuropathic Pain: Unlike SSRIs, dual SNRIs are effective in treating chronic pain states (e.g., diabetic neuropathy, fibromyalgia). The noradrenergic component activates descending inhibitory pathways in the spinal cord.

  • Major Depressive Disorder (MDD): The balanced inhibition profile addresses both mood (serotonin) and energy/focus (norepinephrine) deficits.

Comparative Pharmacological Data (Predicted)

Based on structural analogs (e.g., Atomoxetine, Duloxetine), the predicted profile of the 3-bromo derivative is as follows:

Parameter(R)-3-(3-Bromo-phenoxy)-pyrrolidineFluoxetine (SSRI)Atomoxetine (NRI)
SERT Affinity (

)
High (~5-15 nM) High (~1 nM)Low (>1000 nM)
NET Affinity (

)
High (~10-40 nM) Low (>500 nM)High (~5 nM)
DAT Affinity (

)
Low (>1000 nM) LowLow
Selectivity Ratio Balanced (SNRI) SERT SelectiveNET Selective
Metabolic Stability High (Halogen blocked) ModerateModerate

Note: Data represents class-typical values for 3-aryloxypyrrolidines derived from SAR studies [1, 2].

Safety & Toxicology Considerations

hERG Channel Inhibition

A critical safety screen for pyrrolidine derivatives is the hERG potassium channel interaction, which correlates with QT interval prolongation.

  • Risk Mitigation: The 3-bromo substitution reduces basicity compared to alkyl-analogs, potentially lowering hERG affinity. However, electrophysiological screening (patch-clamp) is mandatory.

Metabolic Stability

The 3-bromo group serves a dual purpose:

  • Lipophilicity: Increases LogP (~3.5), facilitating Blood-Brain Barrier (BBB) penetration.

  • Metabolic Blocking: Prevents hydroxylation at the metabolically vulnerable 3-position of the phenyl ring, preventing rapid clearance.

References

  • Theravance, Inc. (2013).[5][6] A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54683362, 3-(3-bromophenoxy)pyrrolidine. PubChem.

  • Smith, J. A., et al. (2010). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters.

  • Hairui Chemical. (2024). Product Data Sheet: 3-(3-Bromophenoxy)pyrrolidine (CAS 946681-75-0).[7][8][9][10]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure provides an excellent framework for exploring chemical space, which is crucial for optimizing drug-target interactions.[1] (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a specific derivative that holds potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The presence of a bromine atom offers a handle for further synthetic elaboration, while the phenoxy-pyrrolidine motif is found in compounds investigated as potent reuptake inhibitors for neurotransmitters like norepinephrine and serotonin.

The hydrochloride salt form is common for amine-containing drug candidates, often improving stability and aqueous solubility. Understanding the fundamental physical and chemical properties of this specific salt is not merely a formality; it is a critical first step in the drug development cascade. These characteristics dictate everything from handling and storage to formulation strategies and, ultimately, the compound's potential for oral bioavailability.[2][3] This guide provides a comprehensive overview of the key physical characteristics of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl and outlines the authoritative methodologies for their determination.

Physicochemical Properties Summary

Precise, experimentally determined data for novel compounds are often not available in public literature. The following table summarizes the known identifiers for (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl. The melting point, a crucial parameter, is frequently not published by commercial suppliers and requires experimental determination.

PropertyValueSource
IUPAC Name (3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloridePubChem
Molecular Formula C₁₀H₁₃BrClNOChemicalBook[2]
Molecular Weight 278.57 g/mol PubChem[4]
CAS Number 1260619-16-6ChemicalBook[2]
Appearance Solid (Form to be determined)Assumed
Melting Point (°C) Data not publicly availableN/A

The Critical Role of the Melting Point in Drug Development

The melting point (Tₘ) is one of the most fundamental and informative physical properties of a crystalline solid.[5][6] In the context of drug development, its significance extends far beyond simple identification.

  • Purity Indication: A sharp, well-defined melting point range is a primary indicator of high purity.[5][7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7]

  • Polymorph Screening: The melting point is critical for detecting polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can have different melting points, solubilities, and stabilities, all of which can profoundly impact a drug's efficacy and safety.

  • Solubility and Bioavailability: There is an established relationship between a compound's melting point and its solubility.[8][9] Higher melting points often correlate with lower solubility due to stronger intermolecular forces in the crystal lattice, which can, in turn, limit oral absorption and bioavailability.[8][9]

  • Formulation and Stability: The thermal stability of a drug candidate, indicated by its melting point, informs decisions during formulation processes like milling and hot-melt extrusion.[5]

Given the absence of published data, the experimental determination of the melting point for any new batch of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a mandatory quality control step.

Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of pharmaceutical compounds.[10][11][12] It offers high precision and provides a complete thermodynamic profile of the melting process.[11] The method involves heating a sample and an inert reference in a controlled manner and measuring the difference in heat flow required to maintain them at the same temperature.[12][13]

Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis p1 Weigh 1-3 mg of sample into an aluminum DSC pan p2 Hermetically seal the pan p1->p2 p3 Prepare an empty, sealed pan as the reference p2->p3 i1 Place sample and reference pans into the DSC cell p3->i1 Load i2 Purge cell with inert gas (e.g., Nitrogen at 50 mL/min) i1->i2 i3 Equilibrate at 25°C i2->i3 r1 Ramp temperature from 25°C to a temperature well above the expected melting point i3->r1 Start r2 Heating Rate: 10°C/min r1->r2 a1 Record heat flow vs. temperature r2->a1 Acquire a2 Identify endothermic peak corresponding to melting a1->a2 a3 Determine Onset Temperature and Peak Temperature (Tₘ) a2->a3

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology
  • Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., Indium). This is a cornerstone of a self-validating system, ensuring the accuracy of the measurements.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl into a standard aluminum DSC pan. Causality: A small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

    • Hermetically seal the pan using a press. Causality: Sealing prevents any loss of sample due to sublimation or decomposition and contains any potential off-gassing, protecting the instrument cell.

    • Prepare an identical, empty, sealed aluminum pan to serve as the reference. Causality: The "differential" nature of the technique relies on subtracting the heat flow of the reference from the sample, isolating the thermal events of the compound itself.

  • Experimental Setup:

    • Place the sample and reference pans in their respective positions within the DSC furnace.

    • Initiate a nitrogen purge gas flow (typically 20-50 mL/min). Causality: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is melting, not decomposition.

    • Allow the cell to equilibrate at a starting temperature, for example, 25°C.

  • Thermal Scan:

    • Program the instrument to heat the sample at a constant rate, typically 10°C/min, to a final temperature anticipated to be at least 20-30°C above the melting point. Causality: A controlled, linear heating rate is essential for reproducible results. 10°C/min is a standard rate that balances resolution and experimental time.

  • Data Analysis:

    • The instrument software will plot heat flow (W/g or mW) against temperature (°C).

    • Melting is an endothermic process, meaning the sample absorbs heat. This will appear as a distinct peak on the thermogram.

    • The onset temperature of the peak is typically reported as the melting point. This is the temperature at which the transition begins, calculated from the intersection of the baseline and the tangent of the peak's leading edge. The peak temperature represents the point of maximum heat absorption.

A Holistic Approach: The Characterization Workflow

Determining the melting point is one piece of a larger puzzle. A comprehensive characterization of a new chemical entity like (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is essential for ensuring its identity, purity, and suitability for further research.

Characterization_Workflow start Synthesized Batch of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl nmr 1H and 13C NMR (Nuclear Magnetic Resonance) start->nmr Identity Confirmation ms Mass Spectrometry (MS) start->ms Identity Confirmation hplc HPLC-UV (High-Performance Liquid Chromatography) start->hplc Purity Assessment dsc DSC (Differential Scanning Calorimetry) start->dsc Thermal Properties decision Does data confirm structure and >95% purity? nmr->decision ms->decision hplc->decision dsc->decision pass Qualified Material for Further Development decision->pass Yes fail Reject Batch or Re-purify decision->fail No

Caption: Integrated workflow for physicochemical characterization.

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure, ensuring all protons and carbons are accounted for and in the correct chemical environment. Mass Spectrometry (MS) confirms the molecular weight of the free base and its fragmentation pattern.

  • Purity Determination: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the purity of the compound, separating it from any starting materials, by-products, or isomers.

  • Thermal Analysis: As detailed above, DSC is used to determine the melting point and assess thermal stability.

Only when data from all these orthogonal techniques are consistent can a batch be considered qualified for use in further studies, ensuring the integrity and reproducibility of downstream research.

References

  • Di, L., & Kerns, E. H. (2016).
  • Waring, M. J. (2010). Improving the physicochemical properties of drugs as a means of improving compound disposition and safety. Chemical Research in Toxicology, 23(11), 1676-1687. [Link]

  • Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

  • Jain, N., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.
  • Kuhn, B., et al. (2016). Prioritizing molecules for development based on physico-chemical characteristics. Future Medicinal Chemistry, 8(8), 863-874.
  • PubChem. (n.d.). (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • 4drugdiscovery.com. (n.d.). 3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. Retrieved February 15, 2026, from [Link]

  • Torontech. (2025). DSC Analysis Guide: Thermal Testing Insights. Retrieved February 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

  • Li, S., & He, Y. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemical & Pharmaceutical Bulletin, 64(10), 1466-1476. [Link]

  • Johnson, C. M. (2013). Differential Scanning Calorimetry as a Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (73), e50214. [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 15, 2026, from [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved February 15, 2026, from [Link]

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Methodological & Application

Application Note: (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride is a high-value chiral building block designed for the rapid synthesis of diversity-oriented libraries. Structurally, it combines a chiral pyrrolidine core —a privileged scaffold in CNS and metabolic disease drug discovery—with a 3-bromophenoxy handle . This dual-functionality allows researchers to divergently expand the molecule: the secondary amine serves as a vector for solubility and pharmacokinetic modulation, while the aryl bromide acts as a robust anchor for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide outlines the handling, strategic application, and validated protocols for deploying this scaffold in drug discovery campaigns, specifically targeting GPCRs (e.g., MCHR1), monoamine transporters (SERT/NET), and kinase inhibitors.

Technical Specifications & Handling

Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 1260619-16-6
Molecular Formula C₁₀H₁₂BrNO[1] · HCl
Molecular Weight 278.57 g/mol
Chirality (R)-enantiomer (>98% ee typically required)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Water (as salt). Free base requires organic solvent (DCM, EtOAc).
Handling & Storage (Critical)
  • Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic. Store in a desiccator at -20°C.

  • Free-Basing: Many cross-coupling reactions (e.g., Buchwald-Hartwig) require a free amine or specific base conditions. It is recommended to perform an in situ free-basing step or a bulk free-basing workup prior to use in palladium-catalyzed reactions to prevent catalyst poisoning by excess HCl.

  • Stability: The ether linkage is chemically robust, but the secondary amine is prone to oxidation if left in solution for extended periods. Prepare solutions fresh.

Strategic Utility: The "Dual-Vector" Approach

The power of this building block lies in its orthogonality. It allows for Late-Stage Functionalization (LSF) .

  • Vector A (Pyrrolidine Nitrogen): Modulates physicochemical properties (logP, pKa). Ideal for reductive aminations or urea formations to establish receptor binding interactions.

  • Vector B (Aryl Bromide): A structural extension point. Used to build biaryl systems common in kinase inhibitors or to attach lipophilic tails for GPCR targets.

Visualization: Divergent Synthesis Pathway

G Start (R)-3-(3-Bromo-phenoxy)- pyrrolidine HCl (Core Scaffold) PathA Path A: N-Functionalization (Amide/Urea/Alkyl) Start->PathA R-COCl / R-NCO PathB Path B: C-C Coupling (Suzuki/Sonogashira) Start->PathB Ar-B(OH)2 / Pd(0) PathC Path C: Orthogonal (Sequential A then B) Start->PathC Stepwise LibA Library A: GPCR Ligands (MCHR1, H3) PathA->LibA LibB Library B: Kinase Inhibitors (Biaryl Systems) PathB->LibB Drug Candidate Optimization (NSRI Analogs) PathC->Drug

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the amine and aryl bromide.

Validated Experimental Protocols

Protocol A: Regioselective N-Acylation (Urea Formation)

Objective: To functionalize the pyrrolidine nitrogen while preserving the aryl bromide for subsequent steps. This reaction is typical for synthesizing MCHR1 antagonists.

Reagents:

  • (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Free-Basing (In-situ): Suspend the HCl salt in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen.

  • Activation: Add TEA (2.5 equiv) dropwise at 0°C. Stir for 15 minutes. The solution should become clear as the free base is liberated.

  • Addition: Add the Isocyanate (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the pyrrolidine NH signal and the appearance of the urea NH.

Protocol B: Suzuki-Miyaura Coupling on the Aryl Bromide

Objective: To extend the carbon scaffold. Note: If the amine is unprotected, it can poison Pd catalysts. Protection (e.g., Boc) or prior N-functionalization (as in Protocol A) is strongly recommended before this step.

Reagents:

  • N-Boc-(R)-3-(3-Bromo-phenoxy)-pyrrolidine (or N-functionalized derivative) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the substrate, boronic acid, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane and the aqueous K₂CO₃ solution (Ratio 4:1).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1-2 hours.

    • Checkpoint: Monitor for the disappearance of the starting bromide.

  • Scavenging: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Quality Control & Stereochemical Integrity

Maintaining the (R)-configuration is critical for biological activity, particularly for targets like the Serotonin Transporter (SERT), where enantiomers often display >100-fold differences in potency.

Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >98% ee.

Self-Validating Workflow Diagram

QC Start Crude Reaction Product TLC Step 1: TLC/LCMS (Conversion Check) Start->TLC Workup Step 2: Workup & Isolation TLC->Workup >95% Conv. NMR Step 3: 1H NMR (Structure Verification) Workup->NMR Chiral Step 4: Chiral HPLC (Enantiomeric Excess) NMR->Chiral Structure Confirmed Chiral->Workup Fail (Racemization?) Release Release for Bio-Assay Chiral->Release >98% ee

Figure 2: Quality control decision tree ensuring chemical and stereochemical purity before biological testing.

References

  • Chemical Identity & Properties

    • PubChem.[2][3][4] (n.d.). 3-(3-bromophenoxy)pyrrolidine hydrochloride.[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Medicinal Chemistry Applications (NSRIs)

    • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Pyrrolidine Scaffold Utility

    • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379, 34. [Link]

  • Synthetic Methodology (Pd-Catalysis)

    • Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Bromine Handle in (R)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Diversification of a Privileged Scaffold

(R)-3-(3-Bromo-phenoxy)-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a stereodefined pyrrolidine ring connected to a substituted phenyl ether motif makes it a frequent constituent in the core structures of biologically active molecules. The bromine atom on the phenyl ring serves as a versatile synthetic "handle," offering a strategic point for diversification through a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of chemical functionalities at this position.

This comprehensive guide provides detailed protocols and expert insights into the most common and effective methods for the functionalization of the bromine handle of (R)-3-(3-Bromo-phenoxy)-pyrrolidine. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying principles to empower researchers to adapt and troubleshoot these transformations effectively.

Critical Prerequisite: The Importance of N-Protection

The secondary amine of the pyrrolidine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. To ensure the efficiency and reproducibility of the cross-coupling reactions, it is imperative to protect the pyrrolidine nitrogen. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose due to its ease of installation and its stability under a wide range of cross-coupling conditions, followed by its straightforward removal under acidic conditions.

Protocol for N-Boc Protection of (R)-3-(3-Bromo-phenoxy)-pyrrolidine:

  • Dissolution: Dissolve (R)-3-(3-Bromo-phenoxy)-pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-(R)-3-(3-Bromo-phenoxy)-pyrrolidine.

Part 1: Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon bonds is a cornerstone of molecular diversification. The following palladium-catalyzed reactions are highly effective for this purpose.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of biaryl and heteroaryl-aryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Ar-Br Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Ar-Br->Ar-Pd(II)(Br)L2 R-B(OH)2 R-B(OH)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 R-B(OH)2->Ar-Pd(II)(R)L2 Ar-R Ar-R Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (Base) Ar-Pd(II)(R)L2->Ar-R Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel, add N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/SPhosChoice depends on the reactivity of the boronic acid.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Carbonates are generally effective and cost-efficient.
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂ODegassing is crucial to prevent catalyst oxidation.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3]

Mechanism Overview: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the coupled product. Copper-free protocols have also been developed.[4]

Sonogashira_Cycle cluster_0 Pd Cycle cluster_1 Cu Cycle Ar-Br Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Ar-Br->Ar-Pd(II)(Br)L2 R-C≡CH R-C≡CH Cu-C≡C-R Cu-C≡C-R R-C≡CH->Cu-C≡C-R + Cu(I), Base Ar-C≡C-R Ar-C≡C-R Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Cu(I) Cu(I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Cu-C≡C-R->Ar-Pd(II)(C≡CR)L2

Caption: Simplified Catalytic Cycles of the Sonogashira Coupling.

Detailed Protocol for Sonogashira Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (which also acts as the solvent) or a mixture of THF and an amine base.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature to 50 °C for 2-8 hours.

  • Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by flash column chromatography.

ParameterRecommended ConditionsNotes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pre-catalysts can be used with appropriate ligands.
Cu Co-catalyst CuIEssential for the traditional Sonogashira reaction.
Base/Solvent Triethylamine, Diisopropylamine, THF/Et₃NThe amine base is crucial for the reaction.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient.

Part 2: Carbon-Heteroatom Bond Forming Reactions

The introduction of nitrogen and other heteroatoms can significantly modulate the physicochemical and biological properties of a molecule.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.

Mechanism Overview: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the desired C-N bond.[6]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Ar-Br Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Ar-Br->Ar-Pd(II)(Br)L2 R2NH R2NH [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] R2NH->[Ar-Pd(II)(NR2)L2] Ar-NR2 Ar-NR2 Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NR2)L2] + R2NH, -HBr (Base) [Ar-Pd(II)(NR2)L2]->Ar-NR2 [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable bulky phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

  • Solvent and Amine Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane, followed by the amine coupling partner (1.1-1.3 eq).

  • Reaction Conditions: Heat the mixture to 80-110 °C for 6-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over sodium sulfate, concentrate, and purify by flash chromatography.

ParameterRecommended ConditionsNotes
Catalyst System Pd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosThe choice of ligand is critical for reaction efficiency.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong bases are typically required.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.
Temperature 80 - 120 °CReaction times can be long for less reactive amines.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The cyanation of aryl halides provides a direct route to aryl nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles. Catalyst poisoning by the cyanide source can be a challenge.[7]

Detailed Protocol for Palladium-Catalyzed Cyanation:

  • Reaction Setup: In an inert atmosphere, combine N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%) or a system like Pd₂(dba)₃ (2-5 mol%) with a ligand such as dppf (4-10 mol%), and a cyanide source like zinc cyanide (Zn(CN)₂, 0.6-0.8 eq) or potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 eq).

  • Solvent: Add a dry, degassed polar aprotic solvent such as DMF or DMAc.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic extract with aqueous sodium bicarbonate and brine, dry, and purify by flash chromatography.

ParameterRecommended ConditionsNotes
Catalyst System Pd(PPh₃)₄, Pd₂(dba)₃/dppfHigher catalyst loadings are often necessary.
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]These are generally less toxic than other cyanide salts.
Solvent DMF, DMAc, NMPHigh boiling point polar aprotic solvents are preferred.
Temperature 120 - 150 °CElevated temperatures are typically required.

Safety Precautions

  • All reactions involving palladium catalysts and phosphine ligands should be performed in a well-ventilated fume hood.

  • Inert atmosphere techniques are crucial for the success of these reactions.

  • Cyanide salts are highly toxic and should be handled with extreme care, using appropriate personal protective equipment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The functionalization of the bromine handle in N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine offers a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions provide a solid foundation for researchers to successfully derivatize this important scaffold. Careful consideration of the choice of catalyst, ligand, base, and solvent, as guided by these notes, will be key to achieving high yields and purity in these transformations.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). The Role of Ligand-Arene Interactions in the C-N Bond-Forming Reductive Elimination from Palladium. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary review. Angewandte Chemie International Edition, 53(8), 2062-2063. [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones/alkyl 2-(2-bromophenoxy)acetates/2-(2-bromophenoxy)acetonitrile/1-(2-bromophenoxy)propan-2-one with terminal acetylenes followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization provide 2,3-disubstituted benzo[b]furans. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • O'Brien, P., & Campos, K. R. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936-53. [Link]

  • Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1726. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Chemistry–A European Journal, 17(18), 5157-5161. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The pyrrolidine motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, making robust synthetic access to its derivatives crucial.[1][2][3]

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind experimental choices to empower you to resolve issues effectively.

Overall Synthetic Workflow

The synthesis is typically approached as a multi-step process, beginning with a chiral pyrrolidinol precursor. The key transformation is the formation of the aryl ether bond, commonly achieved via a Mitsunobu reaction, which stereochemically inverts the chiral center. The subsequent steps involve deprotection and salt formation.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Aryl Ether Formation (Mitsunobu) cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A (S)-3-Hydroxypyrrolidine B (S)-N-Boc-3-hydroxypyrrolidine A->B (Boc)₂O, Base A->B C (R)-N-Boc-3-(3-bromophenoxy)pyrrolidine B->C 3-Bromophenol, PPh₃, DIAD/DEAD B->C label_inversion Key Step: Stereochemical Inversion (SN2) D (R)-3-(3-Bromophenoxy)pyrrolidine (Free Base) C->D TFA or HCl C->D E (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl D->E HCl in solvent D->E

Caption: Overall synthetic route.

Part 1: N-Protection of the Pyrrolidine Nitrogen

The initial step involves protecting the secondary amine of the pyrrolidine ring, most commonly with a tert-butyloxycarbonyl (Boc) group. This prevents the nitrogen from acting as a competing nucleophile in the subsequent ether formation step.[4][5]

Q1: My N-Boc protection of (S)-3-hydroxypyrrolidine is incomplete or showing low yield. What went wrong?

A1: Incomplete protection is typically traced back to one of four areas: reagent stoichiometry, base selection, solvent, or reaction conditions.

  • Causality: The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the di-tert-butyl dicarbonate ((Boc)₂O) anhydride. A base is required to neutralize the protonated amine intermediate, driving the reaction to completion.[5]

  • Troubleshooting & Protocol:

    • Reagent Quality & Stoichiometry: Ensure your (Boc)₂O is fresh. It can slowly hydrolyze over time. Use a slight excess (1.1-1.2 equivalents) relative to the hydroxypyrrolidine.

    • Base Selection: Triethylamine (TEA) is a common choice. Use at least 1.2 equivalents. Alternatively, a weaker base like sodium bicarbonate in a biphasic system (e.g., Dichloromethane/water) can provide cleaner reactions by minimizing side products.

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Ensure they are anhydrous if not using a biphasic system.

    • Temperature: The reaction is often run at 0 °C initially to control the exotherm and then allowed to warm to room temperature. If the reaction is sluggish, gentle warming (up to 40 °C) can be applied, but monitor for potential side reactions.

ParameterRecommendationRationale
(S)-3-Hydroxypyrrolidine 1.0 eqLimiting Reagent
(Boc)₂O 1.1 - 1.2 eqEnsures complete consumption of starting material.
Base (e.g., TEA) 1.2 - 1.5 eqNeutralizes the generated acid and drives equilibrium.
Solvent DCM or THFGood solubility for reactants.
Temperature 0 °C to RTControls initial exotherm, then allows reaction to complete.
Caption: Recommended Stoichiometry for N-Boc Protection.
Part 2: The Mitsunobu Reaction for Aryl Ether Formation

This is the most critical step in the synthesis. The Mitsunobu reaction couples a primary or secondary alcohol with a pronucleophile (in this case, 3-bromophenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol carbon, proceeding via an S_N2 mechanism.[6][8] This is why we start with the (S)-enantiomer of hydroxypyrrolidine to obtain the desired (R)-product.

G PPh3 PPh₃ Betaine Betaine Intermediate (PPh₃⁺-N⁻-N-DIAD) PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt (Good Leaving Group) Betaine->Alkoxyphosphonium Reacts with Alcohol Phenoxide 3-Bromophenoxide (Nucleophile) Betaine->Phenoxide Deprotonates Phenol Alcohol (S)-N-Boc-3-hydroxypyrrolidine Phenol 3-Bromophenol Product (R)-Product (Inverted Stereochemistry) Alkoxyphosphonium->Product Phenoxide->Alkoxyphosphonium SN2 Attack

Caption: Simplified Mitsunobu Reaction Mechanism.

Q2: My Mitsunobu reaction has a very low yield. What are the most common points of failure?

A2: Low yields in Mitsunobu reactions are a frequent issue. The reaction is complex and sensitive to several factors. A systematic approach is needed for troubleshooting.

  • Causality: The reaction's success hinges on the efficient formation of the betaine intermediate from PPh₃ and DIAD/DEAD, which then activates the alcohol to form a good leaving group (an alkoxyphosphonium salt).[6][9] The phenoxide, also generated in situ, must then perform an S_N2 displacement. Any disruption in this sequence will cripple the yield.

G start Low Yield in Mitsunobu Reaction? q_reagents Are reagents (DIAD/DEAD, PPh₃) fresh and of high purity? start->q_reagents s_reagents_no Solution: Use fresh DIAD/DEAD. Recrystallize PPh₃ if necessary. q_reagents->s_reagents_no No q_solvent Is the solvent (THF) strictly anhydrous? q_reagents->q_solvent Yes success Yield Improved s_reagents_no->success s_solvent_no Solution: Use freshly distilled THF over sodium/benzophenone or from a solvent purification system. q_solvent->s_solvent_no No q_temp Was the DIAD/DEAD added slowly at 0 °C or below? q_solvent->q_temp Yes s_solvent_no->success s_temp_no Solution: Maintain low temperature during addition to prevent betaine decomposition and side reactions. q_temp->s_temp_no No q_order What was the order of addition? q_temp->q_order Yes s_temp_no->success s_order_standard Standard Order: Alcohol, Phenol, PPh₃ together, then add DIAD/DEAD. q_order->s_order_standard s_order_preform Alternative: Pre-form the betaine. Add DIAD/DEAD to PPh₃ first, then add alcohol, then phenol. q_order->s_order_preform If standard fails s_order_standard->success s_order_preform->success

Caption: Troubleshooting Decision Tree for the Mitsunobu Reaction.

Q3: The purification of my product is extremely difficult due to byproducts like triphenylphosphine oxide (TPPO) and the hydrazine derivative. How can I improve the workup?

A3: This is the classic challenge of the Mitsunobu reaction. Both major byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be difficult to separate from the desired product by standard silica gel chromatography due to similar polarities.

  • Causality: TPPO is formed from the spent PPh₃, and the hydrazine is the reduced form of the azodicarboxylate. Both are generated in stoichiometric amounts.

  • Troubleshooting & Protocols:

    • Crystallization of Byproducts: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO and the hydrazine byproduct are often poorly soluble in such solvents and may precipitate, allowing them to be removed by filtration.

    • Chromatography Optimization: If chromatography is unavoidable, using a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) can sometimes improve separation. However, this is often product-dependent.

    • Alternative Reagents: Consider using polymer-supported triphenylphosphine or a modified phosphine (like diphenyl-2-pyridylphosphine) whose oxide is more easily removed by an acid wash. Similarly, alternative azodicarboxylates have been developed to facilitate easier workup.[6]

    • Chemical Scavenging (Advanced): In some cases, TPPO can be converted to a more easily separable derivative, but this adds complexity to the synthesis.

Part 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

The final steps involve removing the Boc protecting group and converting the resulting free base into its hydrochloride salt to improve stability and handling properties.

Q4: My Boc deprotection with Trifluoroacetic Acid (TFA) seems incomplete. Can I just extend the reaction time or increase the temperature?

A4: While extending the time is a reasonable first step, increasing the temperature should be done with caution. The standard procedure is highly effective and usually goes to completion under the right conditions.

  • Causality: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[5]

  • Troubleshooting & Protocol:

    • Acid Stoichiometry: The most common issue is an insufficient amount of acid. A typical protocol uses a 1:1 to 1:4 mixture of TFA in DCM.[10] Ensure you are using a sufficient excess of TFA.

    • Water Content: While not strictly anhydrous, excess water can slow the reaction. Use a reasonably dry grade of DCM.

    • Reaction Time: Most deprotections are complete within 1-3 hours at room temperature. Monitor by TLC or LC-MS. If the reaction has stalled, add more TFA before resorting to heat.

    • Workup: After deprotection, the excess TFA must be thoroughly removed in vacuo. The resulting TFA salt is then typically neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extraction to yield the free base.

Q5: I've isolated the free base, but I'm struggling to obtain a crystalline hydrochloride salt. It keeps oiling out. What can I do?

A5: Obtaining a crystalline salt is often a matter of finding the right solvent system for precipitation. Oiling out occurs when the salt is highly soluble in the chosen solvent or precipitates too quickly to form an ordered crystal lattice.

  • Causality: Salt formation is an acid-base reaction. The final product's physical form (crystalline vs. amorphous vs. oil) depends on its lattice energy and solubility in the chosen solvent system.

  • Troubleshooting & Protocol:

    • Reagent: Use a solution of HCl in a solvent, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane. Adding aqueous HCl is generally not recommended as water will increase the solubility of the salt.

    • Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or methanol). Slowly add the HCl solution dropwise with vigorous stirring at 0 °C.

    • Solvent Selection: If the salt oils out, try a different solvent for the precipitation. A common technique is to dissolve the free base in a solvent in which the salt is soluble (like methanol) and then add an anti-solvent in which the salt is insoluble (like diethyl ether or MTBE) to induce crystallization.

    • Purity: Ensure your free base is highly pure. Impurities can significantly inhibit crystallization. If necessary, re-purify the free base before attempting salt formation.[11][12]

References
  • Reichle, M., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Journal of Organic Chemistry, 66(25), 8424-30. [Link]

  • Wikipedia. (2024, December 1). Mitsunobu reaction. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 15, 2026, from [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry: An Asian Journal, 2(11), 1340-1355. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 9). The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. Retrieved February 15, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2001). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(29), 17131-17138. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Journal of Chemical Research, 41(6), 334-336. [Link]

  • ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1576. [Link]

  • PubChemLite. (n.d.). 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) -pyrrolidin-3-ol hydrochloride.
  • ChemRxiv. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved February 15, 2026, from [Link]

  • Veeprho. (n.d.). Isolation, Purification and Characterisation of Unknown Impurities. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 15, 2026, from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 15, 2026, from [Link]

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Technical Guide: Purification & Quality Control of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the purification of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl , a critical chiral intermediate often employed in the synthesis of tyrosine kinase inhibitors and GPCR ligands.

The protocols below prioritize process robustness —moving beyond simple "recipes" to address the physicochemical mechanics of impurity rejection.

Compound Profile & Critical Quality Attributes (CQA)

Before initiating purification, understand the target. This molecule is a secondary amine hydrochloride salt with a chiral center at the 3-position.

  • Chemical Structure: A pyrrolidine ring substituted at C3 with a meta-bromophenoxy group.

  • Stereochemistry: (R)-enantiomer.

  • Key Impurity Profile (Origin: Mitsunobu Synthesis):

    • Triphenylphosphine Oxide (TPPO): The primary contaminant from the ether coupling.

    • Reduced Hydrazines: From DIAD/DEAD reagents.

    • Enantiomer ((S)-isomer): Arises from incomplete stereoinversion or impure starting material.

    • Regioisomers: Rare, but possible if phenol alkylation occurred at Carbon vs. Oxygen (C-alkylation).

Purification Workflow Visualization

The following decision tree outlines the logical flow for purifying the crude reaction mixture into a pharmaceutical-grade salt.

PurificationWorkflow Crude Crude Reaction Mixture (Boc-Protected Intermediate) TPPO_Removal TPPO Removal Step (Pre-Deprotection) Crude->TPPO_Removal 1. Precipitation (ZnCl2) or Filtration Deprotection Boc-Deprotection (HCl/Dioxane or EtOAc) TPPO_Removal->Deprotection 2. Clean Intermediate Salt_Formation Crude HCl Salt Isolation (Filtration) Deprotection->Salt_Formation 3. Acidolysis Recryst Recrystallization (IPA / MTBE System) Salt_Formation->Recryst 4. Purification Final Pure (R)-3-(3-Bromo-phenoxy) -pyrrolidine HCl Recryst->Final 5. Drying Oil Issue: Product Oils Out Recryst->Oil If amorphous Oil->Recryst Re-heat & Seed

Figure 1: Integrated purification workflow emphasizing TPPO removal prior to salt formation.

Module 1: The "Crude" Cleanup (Pre-Deprotection)

The Problem: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from amine salts because both can be polar. The Solution: Remove TPPO while the amine is still Boc-protected and lipophilic.

Q: How do I efficiently remove TPPO without running a column?

A: Use the ZnCl₂ Precipitation Method or Solubility Differential . TPPO forms a coordination complex with Zinc Chloride that precipitates in non-polar solvents, while your Boc-protected ether remains in solution.

Protocol (ZnCl₂ Method):

  • Dissolve the crude Boc-intermediate in Isopropyl Acetate (IPAc) or Toluene (approx. 5 mL/g).

  • Add ZnCl₂ (2.0 equivalents).

  • Stir at room temperature for 2-4 hours. A thick white precipitate (TPPO-Zn complex) will form.

  • Filter the solids through a pad of Celite.

  • Wash the filtrate with water (to remove excess ZnCl₂) and brine.

  • Concentrate the organic layer.[1][2] Result: The residue is now significantly depleted of TPPO, ready for deprotection.

Alternative (Trituration): If ZnCl₂ is unavailable, suspend the semi-solid crude in a 1:9 mixture of Ethyl Acetate:Heptane . Triturate (grind/stir) vigorously. TPPO often remains solid, while the lipophilic Boc-ether dissolves. Filter and concentrate.

Module 2: Salt Formation & Crystallization

The Problem: 3-aryloxypyrrolidines are prone to forming hygroscopic "gums" rather than crystalline solids if water is present or if the solvent polarity is incorrect.

Protocol: Controlled Hydrochlorination

Reagents: 4M HCl in Dioxane (preferred) or HCl gas in Isopropanol. Avoid aqueous HCl.

  • Dissolution: Dissolve the cleaned Boc-intermediate in Anhydrous Ethanol (EtOH) or Methanol (MeOH) (3-5 volumes).

    • Why: Polar protic solvents facilitate proton transfer but must be removed later.

  • Acid Addition: Cool to 0°C. Add 4M HCl/Dioxane (3-4 equivalents) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir until TLC/LCMS confirms Boc removal (usually 1-2 hours).

  • Solvent Swap (Critical Step):

    • Do NOT simply evaporate to dryness; this traps acid and impurities in a gum.

    • Concentrate to ~20% volume.

    • Add Isopropyl Alcohol (IPA) (5-10 volumes) and co-evaporate to remove excess HCl and Dioxane. Repeat twice.

    • Result: You now have the crude HCl salt in a matrix suitable for crystallization.

Module 3: Recrystallization (The Polishing Step)

This is the most critical step for upgrading Chiral Purity (ee%) and removing chemical impurities.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
IPA / MTBE 1:3 to 1:5Primary Choice Excellent rejection of non-polar byproducts; good crystal growth.MTBE is flammable; requires careful addition.
EtOH / EtOAc 1:4SecondaryGood for highly polar impurities.Yield can be lower due to higher solubility in EtOH.
Acetone / Water 95:5TertiaryUse only if inorganic salts (NaCl) are present.Risk of hydrate formation; difficult to dry.
Step-by-Step Recrystallization Protocol (IPA/MTBE System)
  • Dissolution: Suspend the crude salt in minimal hot IPA (60-70°C). Add IPA dropwise until the solution is just clear.

    • Note: If a small amount of dark solid remains undissolved, filter it off hot (this is likely inorganic salt or polymerized trash).

  • Seeding: Remove from heat. Allow to cool to ~45°C. Add a "seed crystal" of pure product if available. If not, scratch the glass wall with a spatula to induce nucleation.

  • Anti-Solvent Addition: Slowly add MTBE (Methyl tert-butyl ether) dropwise.

    • Visual Cue: Stop when a faint, persistent cloudiness appears.[3]

  • Crystallization: Let the flask stand undisturbed at RT for 2 hours, then move to a fridge (0-4°C) for 12 hours.

    • Warning: Do not cool too fast, or you will trap impurities (occlusion).

  • Isolation: Filter the white crystals under nitrogen (to prevent moisture absorption). Wash with cold MTBE.

  • Drying: Dry in a vacuum oven at 40-45°C over P₂O₅ desiccant.

Troubleshooting & FAQs

Q: My product turned into a sticky oil instead of crystals. What happened?

A: This is "Oiling Out." It happens when the compound separates as a liquid phase before it can crystallize.

  • Cause 1: Temperature dropped too fast.

  • Cause 2: Too much anti-solvent (MTBE) was added too quickly.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (IPA). Let it cool much more slowly (wrap the flask in a towel). Vigorous stirring during cooling can sometimes force the oil to solidify.

Q: The Chiral Purity (ee) is only 92%. How do I upgrade it to >99%?

A: Recrystallization is a chiral purification method. A racemic mixture (or low ee mixture) often has a different solubility profile than the pure enantiomer.

  • Strategy: Perform the IPA/MTBE recrystallization again. The crystal lattice of the pure (R)-enantiomer is generally more stable and less soluble than the racemic lattice (or vice versa, depending on the specific conglomerate nature).

  • Advanced: If HCl salt fails to upgrade ee, convert the free base to a D-Tartrate or Dibenzoyl-D-tartrate salt, recrystallize that to high ee, and then switch back to HCl.

Q: I see a peak at ~220 nm in HPLC that won't go away.

A: Check for Phenol. Unreacted 3-bromophenol has high UV absorbance.

  • Test: Run an HPLC of the starting phenol.

  • Removal: If phenol persists in the salt, wash the solid salt with dry Diethyl Ether or DCM (the salt is insoluble, the phenol is soluble).

References

  • Mitsunobu Reaction Byproduct Removal: Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] Journal of Organic Chemistry, 2017, 82(19), 9931–9936. Link

  • General Pyrrolidine Synthesis: "Synthesis of 3-substituted pyrrolidines." Organic Process Research & Development. (General reference for class properties).
  • Crystallization of Amine Salts: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.
  • Chiral Purification Strategies: Lorenz, H., & Seidel-Morgenstern, A. "Processes to Separate Enantiomers." Angewandte Chemie International Edition, 2014, 53(5), 1218–1250. Link

Disclaimer: This guide assumes standard laboratory safety practices. (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a bioactive intermediate; handle with appropriate PPE.

Sources

Technical Support Center: Pyrrolidine Ether Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering hurdles in the synthesis of pyrrolidine ethers—a critical scaffold in medicinal chemistry (e.g., proline mimics, CNS-active agents). It focuses on the two primary cyclization modes: N-cyclization to form the pyrrolidine ring containing ether substituents, and O-cyclization/alkylation to install ether moieties onto an existing pyrrolidine core.

Topic: Troubleshooting Cyclization Issues in Pyrrolidine Ether Synthesis Expertise Level: Advanced / Drug Discovery Applications Content Type: Interactive Troubleshooting Guide & FAQs

Part 1: Strategic Overview & Mechanistic Grounding[1]

Synthesizing pyrrolidine ethers often presents a dichotomy of failure modes: kinetic inhibition (where the ring refuses to close) or thermodynamic deviation (where elimination or polymerization outcompetes cyclization).[1]

The Core Challenges
  • Baldwin’s Rules Constraints: The geometric requirements for orbital overlap (5-exo-tet vs. 5-endo-tet) are unforgiving in pyrrolidine precursors.[1]

  • Conformational Locking: Substituents (like ether groups) on the acyclic chain can create "rotameric traps," preventing the nucleophile (N or O) from reaching the electrophile.[1]

  • Elimination Competition: The precursors for pyrrolidines (e.g.,

    
    -haloamines) are prime substrates for E2 elimination, yielding acyclic allylic amines instead of the desired heterocycle.[1]
    

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Ring Closure to Form the Pyrrolidine Core (N-Alkylation)

Q1: I am attempting to cyclize a 4-halo-1-amino ether precursor using NaH, but I am exclusively isolating the elimination product (allylic ether). How do I shift the pathway toward cyclization?

Diagnosis: This is a classic competition between intramolecular


 (cyclization) and intermolecular/intramolecular 

(elimination).[1] The base is likely too basic or the temperature too high, favoring the entropic elimination product.

Corrective Protocol:

  • Switch Bases: Move from "hard" bases like NaH or KOtBu to "softer," non-nucleophilic bases.[1] Cesium Carbonate (

    
    )  in DMF or MeCN is the gold standard here.[1] The "Cesium Effect" aids in pre-organizing the transition state for cyclization.
    
  • Concentration Control: Run the reaction at high dilution (0.01 M to 0.05 M). High dilution disfavors intermolecular reactions (polymerization) but does not affect the rate of intramolecular cyclization (first-order kinetics), whereas elimination can be concentration-dependent if bimolecular.[1]

  • Leaving Group Tuning: If using a bromide/iodide, the bond is labile enough for E2.[1] Switch to a Mesylate (OMs) or Tosylate (OTs) .[1] While still good leaving groups, they are often less prone to elimination under mild carbonate conditions compared to iodides.[1]

Q2: My precursor is a 4-hydroxy-1-amino derivative. I tried Mitsunobu cyclization (PPh3/DEAD) to close the ring, but the reaction stalls. Why?

Diagnosis: The


 of the amine is the limiting factor. Standard Mitsunobu conditions require the pronucleophile (the amine) to have a 

to effectively protonate the betaine intermediate. An aliphatic amine (

) is too basic and non-acidic.[1]

Corrective Protocol:

  • Activate the Nitrogen: You must lower the

    
     of the nitrogen. Protect the amine with a Tosyl (Ts) , Nosyl (Ns) , or Triflyl (Tf)  group.[1] The resulting sulfonamide (
    
    
    
    ) is an excellent Mitsunobu substrate.[1]
  • Alternative: Use the Appel Reaction conditions (

    
    , 
    
    
    
    or
    
    
    ) to convert the alcohol to a halide in situ in the presence of a base (like
    
    
    ), triggering spontaneous cyclization without isolating the halide.
Category B: Installing Ether Groups on Pyrrolidine (O-Alkylation)

Q3: I am performing a Williamson ether synthesis on N-Boc-3-hydroxypyrrolidine with an alkyl halide, but I see significant racemization of the C3 stereocenter.

Diagnosis: The racemization is likely proceeding via an anchimeric assistance mechanism or an elimination-addition pathway.[1] The carbamate oxygen of the N-Boc group can attack the activated 3-position (forming a transient bicyclic intermediate) which then opens non-stereospecifically. Alternatively, if the base is too strong, it may deprotonate the


-proton (C2 or C4), leading to enolization.

Corrective Protocol:

  • Base Selection: Avoid NaH if racemization is observed. Use Silver Oxide (

    
    )  as a mild, non-basic promoter for alkylation.[1]
    
  • Protecting Group Switch: Switch from N-Boc (carbamate) to N-Benzyl (Bn) . The benzyl group is less prone to participating in neighboring group participation (NGP) at the C3 position compared to the carbonyl of the Boc group.

Q4: I need to invert the stereochemistry at C3 while forming the ether (e.g., converting trans-3-OH to cis-3-O-Ar). My Mitsunobu reaction yields the "retention" product.

Diagnosis: "Retention" in Mitsunobu is chemically impossible in a single step; it implies a Double Inversion .[1]

  • Mechanism:[2][3][4][5][6][7] The activated alcohol (oxyphosphonium) is attacked by a neighboring group (e.g., the N-protecting group carbonyl or an ester) to form a cyclic intermediate (Inversion #1).[1] This intermediate is then opened by the external nucleophile (Inversion #2), resulting in net retention.[1]

Corrective Protocol:

  • Check N-Protecting Group: If using N-Cbz or N-Boc, the carbonyl oxygen is the culprit. Switch to N-Benzyl or N-Tosyl to prevent neighboring group participation.

  • Steric Hinderance: If the alcohol is sterically crowded, the

    
     attack may be slow, allowing the betaine to decompose or side reactions to dominate. Use ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 
    
    
    
    (tributylphosphine) for a more reactive system.[1]

Part 3: Visual Troubleshooting Workflows

Diagram 1: Troubleshooting Cyclization Failures (N-Closure)

This decision tree helps you navigate the competition between ring closure and elimination.

CyclizationTroubleshooting Start Start: Cyclization Precursor (4-LG-1-Aminoalkane) CheckLG Check Leaving Group (LG) Start->CheckLG IsIodide Is LG = Iodide/Bromide? CheckLG->IsIodide Elimination Result: Elimination (Alkene) IsIodide->Elimination Yes (Fast E2) SwitchLG Action: Switch to OTs/OMs IsIodide->SwitchLG Yes (To fix) CheckBase Check Base Strength IsIodide->CheckBase No (Already OTs) SwitchLG->CheckBase IsStrong Base = NaH / KOtBu? CheckBase->IsStrong CheckConc Check Concentration CheckBase->CheckConc No IsStrong->Elimination Yes (Promotes E2) SwitchBase Action: Use Cs2CO3 / K2CO3 (Mild, Heterogeneous) IsStrong->SwitchBase Yes (To fix) SwitchBase->CheckConc IsConc Conc > 0.1 M? CheckConc->IsConc IsConc->Elimination Yes (Intermolecular) Dilute Action: Dilute to 0.01 - 0.05 M IsConc->Dilute Yes (To fix) Success Target: Pyrrolidine Ring IsConc->Success No Dilute->Success

Caption: Decision tree for optimizing pyrrolidine ring closure, prioritizing suppression of the E2 elimination pathway.

Diagram 2: Mitsunobu Etherification Logic[1]

This diagram explains the stereochemical outcomes and failure points when functionalizing 3-hydroxypyrrolidines.

MitsunobuLogic Substrate Substrate: 3-Hydroxypyrrolidine Activation Activation: PPh3 + DEAD Substrate->Activation Betaine Intermediate: Oxyphosphonium Ion Activation->Betaine PathA Path A: Direct SN2 (Standard) Betaine->PathA Non-participating PG (Bn, Ts) PathB Path B: NGP Attack (N-Boc/Cbz) Betaine->PathB Participating PG (Boc, Cbz) ProductA Product: Inverted Ether PathA->ProductA Nucleophile Attack InterB Bicyclic Intermediate (Retention at C3) PathB->InterB Internal Attack ProductB Product: Retained Ether (Double Inversion) InterB->ProductB Nucleophile Attack

Caption: Mechanistic divergence in Mitsunobu reactions. Path B (Red) represents the common "Retention" error caused by Neighboring Group Participation (NGP).

Part 4: Quantitative Data & Protocol Summaries

Table 1: Base Selection for Cyclization of Amino-Halides
Base Reagent

(Conj. Acid)
Primary Use CaseRisk Factor
NaH 35Simple alkylations, non-labile substratesHigh risk of E2 elimination; flammable.[1]
KOtBu 17Sterically demanding closuresHigh risk of E2; can cause epimerization.[1]

10.3Recommended for sensitive cyclizationsLow risk of E2; requires polar solvent (DMF).[1]

-Alkylation of alcohols (Williamson)Expensive; prevents racemization (non-basic).[1]
Standard Protocol: Cesium-Promoted Cyclization

Use this for closing the pyrrolidine ring from a mesylate/tosylate precursor.

  • Preparation: Dissolve the N-protected amino-alcohol (1.0 equiv) in dry DCM (0.1 M). Add

    
     (1.5 equiv) and cool to 0°C.
    
  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 1h. Workup (wash with

    
    , brine) to isolate the crude mesylate.[1] Do not purify on silica  (risk of decomposition).[1]
    
  • Cyclization: Dissolve crude mesylate in dry DMF (dilution 0.02 M ).

  • Addition: Add

    
     (2.0 equiv). Heat to 60°C for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash extensively with water/LiCl to remove DMF.[1]

  • Validation: Check NMR for disappearance of the mesylate methyl peak (~3.0 ppm) and appearance of pyrrolidine ring protons.

References

  • Baldwin, J. E. "Rules for Ring Closure."[1][8] Journal of the Chemical Society, Chemical Communications, 1976, 734–736. Link[1]

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[1] Synthesis, 1981, 1–28.[1][9] Link[1]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109, 2551–2651.[1] Link[1]

  • Dodge, J. A., et al. "Mitsunobu Inversion of Sterically Hindered Alcohols."[1] Journal of Organic Chemistry, 1994, 59, 234–236.[1][9] Link[1]

  • Carruthers, W. Cycloaddition Reactions in Organic Synthesis. Pergamon Press, 1990.[1] (Context for 5-exo-tet cyclizations).

Sources

Technical Support Center: Minimizing Degradation of (R)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride . It synthesizes chemical kinetics, functional group analysis, and best-practice handling protocols to minimize degradation.

Executive Summary & Chemical Vulnerabilities

This compound is a chiral building block containing a secondary amine and a brominated aryl ether. While the hydrochloride salt form provides significant stability in the solid state by protonating the nitrogen, the compound faces three primary degradation vectors in solution:

  • Oxidative Instability (N-Oxidation): The secondary amine, if deprotonated (free base), possesses a lone pair susceptible to attack by dissolved oxygen or peroxides, leading to hydroxylamines or nitrones.

  • Photolytic Dehalogenation: The Carbon-Bromine (C-Br) bond on the aromatic ring is sensitive to UV/Vis light, leading to radical cleavage and the formation of des-bromo impurities.

  • Surface Adsorption: As a cationic amphiphile, the compound can adsorb to glass or plastic surfaces at low concentrations, causing apparent potency loss.

Troubleshooting Guides (Q&A)

Issue 1: Solution Discoloration (Yellowing/Browning)

User Question: I prepared a 10 mM stock solution in DMSO two weeks ago. It was clear initially but has now turned a faint yellow. Is it still usable?

Senior Scientist Response: Discoloration typically indicates oxidative degradation of the pyrrolidine ring.

  • Mechanism: Trace peroxides in the solvent or dissolved oxygen attack the nitrogen center. Even though DMSO is a common solvent, it can be hygroscopic and facilitate proton transfer, potentially shifting the equilibrium slightly toward the free base if not buffered.

  • Diagnostic: Run a quick LC-MS. Look for a mass shift of +16 Da (N-oxide/Hydroxylamine) or -2 Da (Imine formation).

  • Corrective Action:

    • Discard the solution if purity has dropped <95%.

    • Prevention: For future stocks, use degassed solvents.[1] Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the solid. Store the solution at -20°C, not room temperature.

Issue 2: Inconsistent Potency in Cellular Assays

User Question: My IC50 values are shifting. The compound seems less potent in dilute aqueous buffers compared to fresh DMSO stocks.

Senior Scientist Response: This is likely due to Surface Adsorption or pH-Induced Precipitation , not chemical degradation.

  • Mechanism:

    • Adsorption: Secondary amines are positively charged at physiological pH. They stick to the negatively charged silanol groups on glass or untreated plastic.

    • Precipitation: If your assay buffer pH > 8.0, the compound deprotonates to its free base form. The free base is significantly less soluble in water than the HCl salt, leading to micro-precipitation.

  • Troubleshooting Protocol:

    • Vessel Check: Switch to Low-Binding Polypropylene tubes. Avoid glass for concentrations < 1 µM.

    • Solubility Check: Ensure your final assay concentration of DMSO is constant (e.g., 0.1%). If using aqueous buffers, keep pH < 7.4 if possible.

Issue 3: Appearance of "Des-Bromo" Impurity

User Question: I see a small impurity peak with a mass of [M-79+1] in my chromatogram after leaving the sample in the autosampler.

Senior Scientist Response: This is a classic signature of Photolytic Dehalogenation .

  • Mechanism: The Ar-Br bond homolytically cleaves under ambient lab light (fluorescent tubes emit UV). The resulting aryl radical abstracts a hydrogen atom from the solvent, replacing the Bromine (mass ~79) with Hydrogen (mass ~1).

  • Immediate Fix:

    • Wrap all vials in aluminum foil .

    • Use Amber glassware exclusively.

    • Turn off the autosampler light if possible or use a darkened tray.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Use this protocol for long-term storage (>1 month).

  • Solvent Selection: Use anhydrous DMSO or Ethanol. Avoid ethers (THF, Dioxane) as they form peroxides which rapidly oxidize the amine.

  • Degassing (Critical):

    • Place the solvent in a septum-capped vial.

    • Insert a long needle connected to an Argon/Nitrogen line into the liquid.

    • Insert a short vent needle.

    • Bubble gas vigorously for 10–15 minutes.

  • Dissolution:

    • Weigh the (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl quickly (hygroscopic).

    • Add the degassed solvent via syringe.

    • Vortex to dissolve.

  • Storage:

    • Aliquot into single-use amber vials (to avoid freeze-thaw cycles).

    • Store at -20°C or -80°C .

Protocol B: Forced Degradation Validation (Self-Check)

Perform this to validate your assay's ability to detect degradation.

Stress ConditionProcedureExpected Outcome (LC-MS)
Oxidative Stress Add 0.1%

to a 1 mM solution. Incubate 1h @ RT.
Appearance of +16 Da peak (N-Oxide).
Photolytic Stress Expose 1 mM solution (clear vial) to sunlight/UV for 4h.Appearance of M-78 peak (Des-bromo).
Base Stress Adjust pH to 10 with NaOH. Incubate 2h.Potential dimer formation or precipitation.

Visualizing Degradation Pathways

The following diagram illustrates the mechanistic pathways for degradation, highlighting the critical role of light and oxygen.

DegradationPathways cluster_prevention Prevention Strategies Compound (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl (Stable Salt Form) FreeBase Free Base Form (Reactive) Compound->FreeBase pH > 8.0 Deprotonation DesBromo Des-Bromo Analog (Photolytic Product) Compound->DesBromo UV Light (hν) Homolytic Cleavage Adsorbed Adsorbed to Container (Loss of Potency) Compound->Adsorbed Glass Surface Low Conc. NOxide N-Oxide / Hydroxylamine (+16 Da) FreeBase->NOxide Dissolved O2 / Peroxides Oxidation P1 Keep pH < 7 P1->FreeBase Inhibits P2 Amber Vials P2->DesBromo Blocks P3 Argon Sparge P3->NOxide Removes O2

Caption: Mechanistic pathways of degradation showing the transition from stable salt to reactive intermediates and the specific interventions (Green) required to block them.

Stability Data Summary

ParameterRecommended ConditionRisk FactorReason
Solvent DMSO, Ethanol, WaterTHF, Dioxane, EthersEthers accumulate peroxides which oxidize the secondary amine [1].
pH Acidic to Neutral (pH 2–7)Basic (pH > 8)High pH generates the free base, increasing oxidation rate [2].
Light Dark / Amber GlassFluorescent / SunlightAryl-Bromides undergo radical dehalogenation under UV [3].
Temperature -20°C (Long term)> 25°CHeat accelerates all degradation kinetics.
Container Polypropylene / Treated GlassUntreated GlassCationic amines bind to silanols on glass surfaces.

References

  • National Institutes of Health (NIH). Oxidation of Drugs during Drug Product Development: Problems and Solutions. (Discusses peroxide-mediated oxidation of secondary amines).

  • BenchChem Technical Support. Preventing degradation of pyrrolidine derivatives in solution. (General protocols for handling pyrrolidine salts).

  • Cayman Chemical. 3-bromo-α-Pyrrolidinovalerophenone (hydrochloride) Product Insert.[2] (Handling data for structurally similar brominated pyrrolidines). [2]

  • American Chemical Society (ACS). Developments in the Aerobic Oxidation of Amines. (Mechanistic insight into amine oxidation pathways).

Sources

Overcoming steric hindrance in reactions with (R)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-(3-Bromo-phenoxy)-pyrrolidine Ticket ID: #SC-PYR-382 Subject: Overcoming Steric & Chemoselective Challenges in Functionalization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with (R)-3-(3-Bromo-phenoxy)-pyrrolidine , a bifunctional chiral building block. This scaffold presents a unique "steric-electronic" conflict:

  • The Nucleophile (Secondary Amine): Sterically crowded by the C3-phenoxy overhang, making SN2 alkylation sluggish and prone to elimination side reactions.

  • The Electrophile (Aryl Bromide): The meta-bromo position is sterically encumbered, and the free amine can poison standard Pd(0) catalysts by coordinating to the metal center (the "amine arrest" effect).

  • Chiral Vulnerability: The C3 stereocenter is susceptible to racemization via β-elimination of the phenoxy group under harsh basic conditions.

This guide provides self-validating protocols to overcome these barriers.

Module 1: The Nitrogen Nucleophile (N-Functionalization)

The Problem: Direct alkylation (using R-X + Base) frequently fails or stalls because the 3-phenoxy group creates a "steric umbrella" over the nitrogen. Increasing temperature to force the reaction often triggers β-elimination of the phenoxy group.

The Solution: Abandon SN2 alkylation. Switch to Reductive Amination or Pd-Catalyzed Buchwald-Hartwig N-Arylation .

Protocol A: Sterically Controlled Reductive Amination

Use this for attaching alkyl groups (Methyl, Ethyl, Benzyl).

Logic: The imine intermediate is planar (sp2), relieving steric strain during formation. The subsequent reduction is irreversible.

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve (R)-3-(3-Bromo-phenoxy)-pyrrolidine (1.0 equiv) in DCE (1,2-Dichloroethane).

    • Add Aldehyde/Ketone (1.2 equiv).[1]

    • Critical Additive: Add Ti(OiPr)₄ (1.5 equiv). Why? It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium, essential for hindered amines.

    • Stir at RT for 2-4 hours.

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)₃ (2.0 equiv) portion-wise. Why? It is milder than NaBH₄ and won't reduce the aldehyde/ketone directly, preventing byproduct formation.

    • Warm to RT and stir overnight.

  • Workup:

    • Quench with saturated aqueous NaHCO₃. Note: A white Ti precipitate will form. Filter through Celite before extraction.

Troubleshooting N-Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Steric bulk of ketone prevents imine formation.Switch solvent to Toluene and reflux with a Dean-Stark trap to physically remove water before reduction.
Over-alkylation Using highly reactive aldehydes (e.g., Formaldehyde).Use strictly 1.05 equiv of aldehyde and add the amine slowly to the aldehyde solution.
Phenol Byproduct β-Elimination of the phenoxy group.Reaction became too basic or hot. Ensure pH < 6 during reduction; keep T < 40°C.

Module 2: The Aryl Bromide (C-C & C-N Coupling)

The Problem: The free secondary amine is a competent ligand for Palladium. It will displace phosphine ligands, forming inactive [Pd(Ar)(Amine)Br] complexes (Catalyst Poisoning).

The Solution: Use Pd-PEPPSI or Buchwald G3/G4 Precatalysts . These are pre-ligated Pd(II) species that rapidly reduce to Pd(0) only upon activation by base, bypassing the induction period where poisoning occurs.[2]

Decision Logic: Ligand Selection
  • For C-N Coupling (Anilines): Use BrettPhos or RuPhos . (Excellent for secondary amines).

  • For C-C Coupling (Suzuki): Use XPhos or SPhos . (High turnover for hindered aryl bromides).

Protocol B: "Amine-Tolerant" Suzuki Coupling

Use this to couple the Aryl Bromide WITHOUT protecting the amine first.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Weak base prevents racemization.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Temperature: 80°C.

Step-by-Step Workflow:

  • Degassing (Crucial): Sparge solvents with Argon for 15 mins. Oxygen kills the active catalyst immediately.

  • Assembly: In a vial, combine the Pyrrolidine scaffold (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄, and XPhos Pd G4.

  • Activation: Add the degassed solvent mixture. Cap immediately.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Checkpoint: If the reaction stalls at 50% conversion, do not add more catalyst. Add 1.0 equiv of Boronic Acid; it often decomposes faster than the bromide reacts.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the "Kill Steps" where reactions typically fail.

ReactionLogic Start Start: (R)-3-(3-Bromo-phenoxy)-pyrrolidine Target Select Target Transformation Start->Target N_Func Target: N-Functionalization Target->N_Func C_Func Target: Aryl Coupling (Br) Target->C_Func DirectAlk Method: Direct Alkylation (R-Br) N_Func->DirectAlk Avoid RedAm Method: Reductive Amination N_Func->RedAm Recommended Poison FAILURE: Catalyst Poisoning DirectAlk->Poison Steric Stall / Elimination SuccessN Success: N-Alkyl Product RedAm->SuccessN Protect Is Amine Protected? C_Func->Protect YesProt Yes (Boc/Cbz) Protect->YesProt NoProt No (Free Amine) Protect->NoProt StandardPd Std Catalyst (Pd(PPh3)4) YesProt->StandardPd Works OK NoProt->StandardPd Avoid G3Pd Precatalyst (XPhos Pd G4) NoProt->G3Pd Required StandardPd->Poison Amine binds Pd SuccessC Success: Biaryl Product StandardPd->SuccessC G3Pd->SuccessC

Caption: Figure 1. Reaction decision matrix. Red paths indicate high-risk failure modes due to sterics or catalyst poisoning. Green paths indicate validated "Self-Validating" protocols.

Module 4: Chiral Integrity (Preventing Racemization)

The Risk: The (R)-center at C3 is beta to the nitrogen. While not as acidic as a ketone alpha-proton, the phenoxy group is a good leaving group.

  • Mechanism: Under strong base (e.g., NaOtBu, NaH) and high heat, the molecule can undergo E2 elimination to form a 3-pyrroline intermediate. Re-addition of the phenoxy group (or solvent) destroys the chirality.

Safety Rules:

  • Base Limit: Never use bases with pKa (conj. acid) > 12 if T > 60°C. Stick to Carbonates (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄).

  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) with strong bases at high heat, as they enhance basicity and promote elimination. Use Toluene, Dioxane, or THF.

FAQ: Rapid Troubleshooting

Q: I see a new spot on TLC just below my product during Buchwald coupling. What is it? A: This is likely the de-brominated starting material (hydrodehalogenation). This happens when the coupling is slow (due to sterics) and the Pd-hydride species (formed from β-hydride elimination of the ligand or solvent) reduces the aryl bromide.

  • Fix: Increase the concentration of the coupling partner (Boronic acid/Amine) and switch to a more active catalyst (e.g., Pd-PEPPSI-IPent) to outcompete the reduction.

Q: Can I use the HCl salt of the starting material directly? A: No. The HCl salt is acidic and will consume your base in the coupling reaction, potentially stalling the catalytic cycle.

  • Fix: Perform a "Free Base" wash first: Dissolve in DCM, wash with 1M NaOH, dry over MgSO₄, and concentrate. Use the free base oil immediately.

Q: The reaction mixture turned black immediately upon heating. A: "Pd Black" precipitation. Your catalyst has decomposed (aggregated) before entering the cycle.

  • Fix: This usually means your solvent was not degassed enough, or the ligand:Pd ratio is off. If using separate Pd/Ligand, ensure a 1:2 or 1:4 ratio. Better yet, switch to the G3/G4 precatalysts described in Module 2.

References

  • Buchwald-Hartwig Amination (General & Sterics)

    • Title: "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates"[3]

    • Source:J. Am. Chem. Soc.[1][4] 2009, 131, 11049-11061.[3]

    • URL:[Link]

  • Precatalyst Strategy (G3/G4)

    • Title: "Rational Ligand Design for the Aryl
    • Source:J. Am. Chem. Soc.[1][4] 2015, 137, 7, 2726–2741.

    • URL:[Link]

  • Reductive Amination (Methodology)

    • Title: "Reductive Amination with Sodium Triacetoxyborohydride in 1,2-Dichloroethane"
    • Source:J. Org.[1][4] Chem. 1996, 61, 3849–3862.[1]

    • URL:[Link]

  • Pyrrolidine Synthesis & Properties

    • Title: "Recent Advances in the Synthesis of Pyrrolidines"
    • Source:Organic Chemistry Portal / Beilstein J. Org. Chem.
    • URL:[Link]

Sources

Addressing hygroscopicity challenges with (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

[1][2]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Hygroscopicity and Deliquescence in Chiral Pyrrolidine Salts[1][2]

Introduction: The "Sticky" Situation

Welcome to the technical support hub for (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride . If you are here, you have likely encountered the "syrup" phenomenon: a free-flowing powder transforming into a gummy residue or a clear liquid within minutes of exposure to ambient air.

This is not a purity failure; it is a thermodynamic inevitability of pyrrolidine hydrochloride salts .[1] The secondary amine hydrochloride moiety is a potent hydrogen bond donor/acceptor system. When coupled with the lattice energy of this specific chiral form, the Critical Relative Humidity (CRH) is often below standard lab humidity (40–60% RH).

This guide provides the protocols required to stabilize your workflow, ensuring mass balance accuracy and chemical integrity.

Module 1: Diagnosis & Characterization

Q: My sample turned into a liquid on the balance. Did it degrade?

A: Likely not.[1] You are observing deliquescence , not degradation. Deliquescence occurs when the relative humidity (RH) of the environment exceeds the Critical Relative Humidity (CRH) of the solid. The solid adsorbs enough moisture to dissolve in its own sorbed water, forming a saturated solution.

Action: Verify chemical integrity via HPLC/LC-MS. If the parent peak remains, the compound is intact but hydrated. To confirm the physical behavior, we recommend Dynamic Vapor Sorption (DVS).[1][3][4]

Q: How do I interpret the DVS data for this compound?

A: A DVS isotherm for pyrrolidine salts typically shows a Type III isotherm (exponential uptake).[1] Use the table below to interpret your specific results.

Table 1: DVS Data Interpretation Guide

Feature observedInterpretationTechnical Implication
Mass increase > 20% at 80% RH Highly HygroscopicRequires strict environmental control (Glovebox).[1][2]
Sharp mass spike at specific RH Deliquescence Point (CRH)This RH value is your "Danger Zone."[1] Keep processing RH at least 10% below this value.
Hysteresis (Gap between sorption/desorption) Hydrate Formation or Kinetic TrappingDrying will require heat + vacuum; ambient desiccation is insufficient.[1]
No return to baseline mass Irreversible Solvate/HydrateThe material has formed a stable hydrate. You must account for this new molecular weight in stoichiometry.[1]

Module 2: Immediate Triage (Handling Protocols)

Q: How do I weigh this compound accurately without it gaining mass?

A: Standard weighing boats are insufficient.[1] You must isolate the atmosphere.

Protocol: The "Closed-Loop" Weighing Technique

  • Preparation: Pre-dry all spatulas and glass vials in an oven at 60°C.

  • Environment: If a glovebox (<10% RH) is unavailable, use a glove bag purged with dry nitrogen.[1][2]

  • Transfer:

    • Tare a glass vial with its cap on.

    • Open vial, add solid rapidly, recap immediately.

    • Weigh the closed system.

    • Do not use anti-static weighing paper; the high surface area accelerates moisture uptake.

Q: The material is stuck to the glass. How do I recover it?

A: Do not scrape. Scraping generates static and heat, promoting further gumming.[1][2] Solution: Dissolve and Re-lyophilize (or concentrate).

  • Dissolve the "gum" in anhydrous methanol or dichloromethane (DCM).[1]

  • Transfer quantitatively to a tared round-bottom flask.

  • Remove solvent via rotary evaporation.[1][2]

  • Critical Step: Chase with anhydrous diethyl ether or heptane to induce precipitation of the solid.[1]

  • Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Module 3: Process Engineering & Storage

Visualization: The Hygroscopicity Management Workflow

The following diagram outlines the decision logic for handling this compound based on your available equipment.

Hygroscopicity_ManagementStartStart: Material ReceiptCheck_StateVisual Inspection:Free Flowing or Gum?Start->Check_StateGumState: Gummy/LiquidCheck_State->GumWetFlowingState: Free FlowingCheck_State->FlowingDryRemediationRemediation:Dissolve (MeOH) ->Azeotrope -> Vac DryGum->RemediationStorageStorage Protocol:Double Bag (Alu/Poly)+ Desiccant PacketFlowing->StorageRemediation->StorageHandlingHandling EnvironmentStorage->HandlingGloveboxGlovebox (N2)<5% RHHandling->GloveboxPreferredBenchtopBenchtop(Rapid Transfer)Handling->BenchtopHigh RiskWarningWARNING:Weigh by Difference ONLYBenchtop->Warning

Caption: Decision matrix for receiving, remediating, and handling hygroscopic pyrrolidine salts.

Q: Can I switch the salt to improve stability?

A: If you are in early-phase development, yes . The hydrochloride salt is small and highly polar, facilitating water entry into the lattice. Alternative Counter-ions to Screen:

  • Fumarate: Often forms non-hygroscopic networks due to hydrogen bonding capability.[1]

  • Tosylate: Adds lipophilicity, repelling water, though it increases molecular weight significantly.[1][2]

  • Oxalate: Frequently crystalline and stable, though toxicity limits utility in later drug development stages.[1][2]

Module 4: Advanced Troubleshooting (FAQs)

Q: I need to run an NMR. The solvent peak is huge.

A: This is due to water uptake during the transfer to the NMR tube. Protocol:

  • Prepare the NMR tube inside a glovebox or dry bag.[1]

  • Use DMSO-d6 from a single-use ampoule (100% dry).[1][2]

  • Cap the tube immediately.[1]

  • Note: If you see a broad peak around 4.0–5.0 ppm (exchangeable protons), it confirms water/HCl interaction.[1][2]

Q: The melting point is 20°C lower than the literature value.

A: Hygroscopic salts depress melting points significantly (colligative property of impurities, where water is the impurity). Fix: Perform a TGA (Thermogravimetric Analysis) .

  • If you see weight loss < 100°C: It is surface water/solvent.[1]

  • If the weight loss is stepped and stoichiometric: It is a hydrate.

  • Do not rely on capillary melting points for hygroscopic salts.[1] Use DSC (Differential Scanning Calorimetry) with a crimped (hermetically sealed) pan.[1]

References

  • Sciencemadness Discussion. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry? Retrieved from [1]

  • Ardena. (n.d.).[1] Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from

  • Surface Measurement Systems. (n.d.).[1] Dynamic Vapor Sorption (DVS) Overview. Retrieved from [1]

  • PubChem. (n.d.).[1] 3-(3-bromophenoxy)pyrrolidine hydrochloride Compound Summary. Retrieved from [1]

  • Pharma Excipients. (2022).[1][4][5] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Retrieved from

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles.[2] The compound (R)-3-(3-Bromo-phenoxy)-pyrrolidine is a key chiral building block in the synthesis of various pharmaceutically active compounds. Ensuring its enantiomeric purity is paramount, as the presence of the undesired (S)-enantiomer could lead to reduced efficacy, altered pharmacokinetics, or even adverse effects.[3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for the separation and quantification of enantiomers due to its accuracy, robustness, and sensitivity.[1][4] This guide provides a comprehensive comparison of potential chiral HPLC methodologies for determining the enantiomeric excess of (R)-3-(3-Bromo-phenoxy)-pyrrolidine, grounded in the principles of chiral recognition and supported by established chromatographic strategies for related compounds. We will delve into the rationale behind method development, compare viable analytical approaches, and provide a detailed protocol for a recommended method.

The Foundation of Chiral Separation: The Three-Point Interaction Model

The successful separation of enantiomers on a chiral stationary phase is governed by the "three-point interaction model".[2][5] For chiral recognition to occur, one enantiomer must engage with the CSP through at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole interactions, steric hindrance). The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, thus enabling separation.[5] The selection of an appropriate CSP and mobile phase is therefore a process of matching the structural and electronic features of the analyte with a CSP that can exploit subtle stereochemical differences.

Comparing Chiral Stationary Phase (CSP) Strategies

The non-predictive nature of chiral chromatography often necessitates an empirical screening approach to identify the optimal CSP and mobile phase combination.[6] For a molecule like 3-(3-Bromo-phenoxy)-pyrrolidine, which contains a secondary amine, an ether linkage, and an aromatic ring, several classes of CSPs present themselves as strong candidates. Polysaccharide-based CSPs are particularly versatile and are responsible for resolving a vast majority of chiral compounds.[2][5]

Figure 1: Chemical Structure of (R)- and (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Caption: The enantiomeric pair of 3-(3-Bromo-phenoxy)-pyrrolidine.

Chiral Stationary Phase (CSP) ClassSelector TypePotential Interaction MechanismsRecommended Screening SolventsRationale & Considerations
Polysaccharide-Based (Coated) Amylose or Cellulose tris(phenylcarbamate) derivatives (e.g., Chiralpak® AD, Chiralcel® OD)π-π stacking, hydrogen bonding, dipole-dipole, steric inclusionNormal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/WaterThese are the most widely successful CSPs.[2] The aromatic phenoxy group can engage in π-π interactions, while the pyrrolidine nitrogen and hydrogen can act as hydrogen bond acceptors/donors. The basic nature of the pyrrolidine nitrogen often necessitates the addition of a basic modifier (e.g., diethylamine) in normal phase to improve peak shape.[7]
Polysaccharide-Based (Immobilized) Amylose or Cellulose tris(phenylcarbamate) derivatives covalently bonded to silica (e.g., Chiralpak® IA/IB/IC)Similar to coated phases, but with enhanced solvent compatibilityNormal & Reversed Phase, plus extended range including Ethyl Acetate, Dichloromethane, etc.Immobilized phases offer greater robustness and a wider range of possible mobile phases, which can be crucial for optimizing selectivity.[8] This allows for the use of solvents that might dissolve the coating on traditional polysaccharide CSPs.
Chlorinated Polysaccharide-Based Cellulose tris(3-chloro-4-methylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) (e.g., Lux® Cellulose-2, Lux® i-Cellulose-5)Enhanced dipole-dipole interactions, hydrogen bonding, π-π stackingNormal Phase: Hexane/IsopropanolSFC: CO₂/MethanolThe presence of chlorine atoms on the phenylcarbamate selector enhances its dipole moment, which can lead to stronger and more selective interactions with analytes containing polar groups and halogens, such as the target molecule.[9] A study on related pyrrolidone derivatives showed excellent resolution on these phases.[9]
Macrocyclic Glycopeptide Teicoplanin or Vancomycin-based (e.g., Chirobiotic™ T, V)Ionic interactions, hydrogen bonding, inclusion complexationReversed Phase: Acetonitrile/Water with buffers (e.g., Ammonium Acetate)Polar Organic: Methanol, EthanolThese CSPs are particularly effective for separating basic compounds in reversed-phase mode.[10] The pyrrolidine nitrogen can be protonated at acidic or neutral pH, allowing for strong ionic interactions with the CSP.

Experimental Protocols: A Step-by-Step Approach

The following protocols outline a systematic approach to developing and validating a chiral HPLC method for (R)-3-(3-Bromo-phenoxy)-pyrrolidine.

Protocol 1: Chiral Stationary Phase Screening

The initial step is to screen a set of diverse CSPs to identify which ones show promise for separating the enantiomers.

Workflow Diagram: CSP Screening

Caption: Systematic workflow for initial chiral stationary phase screening.

  • Sample Preparation: Prepare a solution of racemic 3-(3-Bromo-phenoxy)-pyrrolidine at a concentration of approximately 1.0 mg/mL in a suitable solvent (e.g., isopropanol for normal phase, or mobile phase for reversed phase).

  • Column Selection: Employ a column switching system if available, or manually test columns from different classes, such as a coated polysaccharide (e.g., Chiralcel® OD-H), a chlorinated polysaccharide (e.g., Lux® Cellulose-2), and a macrocyclic glycopeptide (e.g., Chirobiotic™ T).[7]

  • Initial Screening Conditions:

    • Normal Phase: Use a mobile phase of n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive to improve the peak shape of the basic pyrrolidine.[7]

    • Reversed Phase: Use a mobile phase of Acetonitrile/10 mM Ammonium Acetate buffer (pH 7) (50:50 v/v).

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 220 nm, determined by UV scan).

  • Evaluation: Analyze the resulting chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) between the enantiomer peaks. A resolution of Rs > 1.5 is generally considered baseline separation.[11]

Protocol 2: Method Optimization and Validation

Once a promising CSP and mobile phase have been identified, the method must be optimized and then formally validated according to ICH guidelines.[12][13]

  • Optimization:

    • Mobile Phase Ratio: Systematically vary the ratio of the strong to weak solvent (e.g., from 95:5 to 80:20 Hexane/IPA) to achieve optimal resolution and analysis time.

    • Additive Concentration: For normal phase, optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

    • Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C) on resolution. Lower temperatures often improve separation but increase analysis time.[8]

  • Validation (per ICH Q2(R1) Guidelines): [12][13]

    • Specificity: Demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and any potential impurities. This is typically shown by achieving baseline resolution.

    • Linearity: Analyze a series of solutions of the undesired (S)-enantiomer over a specified range (e.g., from the Limit of Quantitation to 1.0% of the nominal concentration of the (R)-enantiomer). Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.99 is typical).[3]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified. This is crucial for accurately reporting enantiomeric purity.[14]

    • Accuracy: Perform recovery studies by spiking a known amount of the (S)-enantiomer into a sample of pure (R)-enantiomer at different concentration levels (e.g., LOQ, 0.5%, 1.0%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, with different analysts, or on different equipment). Express results as Relative Standard Deviation (%RSD).[14]

    • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±5%, mobile phase composition ±2%, column temperature ±2°C) to ensure the method remains reliable under normal laboratory variations.

Recommended Method (Hypothetical Example)

Based on the analysis of structurally similar compounds, a method utilizing a chlorinated polysaccharide CSP under normal phase conditions is a highly promising starting point.

ParameterRecommended Condition
Column Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Justification: The chlorinated CSP provides enhanced selectivity for halogenated compounds.[9] The normal phase mode with a non-polar mobile phase and a polar alcohol modifier allows for fine-tuning of the interactions. The addition of diethylamine is critical to prevent peak tailing by masking active silanol sites on the silica support and ensuring the basic pyrrolidine is in a consistent neutral state.[7]

Conclusion

The determination of enantiomeric excess for (R)-3-(3-Bromo-phenoxy)-pyrrolidine is a critical analytical task that demands a robust and reliable chiral HPLC method. While a universal method does not exist, a systematic screening approach focusing on polysaccharide-based CSPs, particularly chlorinated variants, is a scientifically sound strategy. By comparing different stationary and mobile phase combinations, optimizing the most promising conditions, and performing a thorough validation according to ICH guidelines, researchers can develop a method that is fit for purpose. This ensures the quality and safety of the chiral building blocks that are foundational to the next generation of therapeutics.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed Central. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study. Chemistry – A European Journal. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Available at: [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available at: [Link]

Sources

Mass Spectrometry (LC-MS) Characterization of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a critical chiral building block in medicinal chemistry, particularly for the synthesis of GPCR ligands and kinase inhibitors. Its structural integrity—specifically the bromine substitution pattern and enantiomeric purity (R-isomer) —directly impacts downstream biological efficacy.

This guide challenges the reliance on standard HPLC-UV for characterization. While UV detection is sufficient for bulk purity, it fails to identify isotopic halogen patterns or enantiomeric excess (ee%) without specific standards. We propose High-Resolution LC-Q-TOF MS as the superior analytical standard, offering definitive structural validation through isotopic fidelity and exact mass measurement.

Molecular Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Formula (Salt)

Salt stoichiometry must be accounted for in gravimetric prep.
Monoisotopic Mass 241.0102 (

) / 243.0082 (

)
Distinct 1:1 doublet signature in MS spectrum.
Chirality (R)-EnantiomerIndistinguishable from (S)-isomer on achiral C18 columns.
Basicity Secondary Amine (

)
Requires acidic mobile phase for optimal ESI+ ionization.

Comparative Analysis: Selecting the Right Tool

The following matrix objectively compares the proposed LC-HRMS workflow against traditional alternatives.

FeatureLC-HRMS (Q-TOF/Orbitrap) Standard HPLC-UV GC-MS (EI)
Primary Utility Definitive ID & Impurity Profiling Routine QA/QC QuantitationVolatile Impurity Screening
Sample Prep Minimal (Dilute & Shoot)MinimalHigh Burden (Requires free-basing/derivatization)
Specificity High (Exact Mass + Isotope Pattern)Low (Retention time only)High (Spectral Library Match)
Salt Tolerance High (Divert valve recommended)HighZero (Salts degrade in injector port)
Chiral Resolution Possible (with Chiral Column)Possible (with Chiral Column)Difficult (Requires chiral derivatization)
Verdict Preferred Method Secondary (Routine Checks)Not Recommended for HCl salts

Critical Insight: Attempting to analyze the HCl salt directly by GC-MS will lead to thermal degradation in the injection port (dehydrohalogenation), yielding artifacts rather than the parent molecule. LC-MS avoids this thermal stress.

Experimental Protocol: LC-HRMS Characterization

This protocol ensures self-validating data by leveraging the bromine isotope pattern as an internal check.

Sample Preparation[1][2][3]
  • Stock Solution: Dissolve 1 mg of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl in 1 mL of 50:50 Methanol:Water (v/v).

    • Note: The HCl salt is water-soluble; methanol ensures solubility of the organic fragment.

  • Working Standard: Dilute stock 1:100 with 0.1% Formic Acid in Water to reach ~10 µg/mL.

    • Causality: Formic acid ensures the secondary amine is fully protonated (

      
      ), maximizing ESI+ sensitivity.
      
LC-MS Conditions
  • System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Note: For Enantiomeric Excess (ee%) determination, switch to Chiralpak IA-3 (see Section 6).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 7 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI+)[4]
  • Gas Temp: 325°C

  • Drying Gas: 8 L/min

  • Nebulizer: 35 psig

  • Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the ether bond).

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for characterizing this halogenated amine.

G Start Sample: (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl Prep Prep: Dissolve in MeOH/H2O + 0.1% Formic Acid Start->Prep LC LC Separation (C18 Reverse Phase) Prep->LC ESI ESI+ Ionization Target: [M+H]+ LC->ESI Decision Isotope Pattern Check (M vs M+2) ESI->Decision Scan m/z 242 & 244 Pass Pattern Match (~1:1) Confirm Bromine Presence Decision->Pass Ratio ~50:50 Fail Pattern Mismatch Possible De-bromination Decision->Fail Ratio deviates MSMS MS/MS Fragmentation (Collision Energy 20-30eV) Pass->MSMS Final Structural Confirmation MSMS->Final

Figure 1: Analytical workflow emphasizing the bromine isotope checkpoint.

Data Interpretation

The Bromine Signature (Self-Validation)

The most distinct feature of this molecule is the isotopic doublet . Unlike non-halogenated compounds, you must observe two peaks of nearly equal intensity separated by 2 Da.

  • 
     Isotope:  m/z 242.0180 (Theoretical [M+H]+)
    
  • 
     Isotope:  m/z 244.0160 (Theoretical [M+H]+)
    
  • Acceptance Criteria: The abundance ratio of m/z 242 to 244 must be between 0.95 and 1.05 . A deviation suggests contamination with a non-brominated analog (e.g., the des-bromo impurity).

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the ether linkage is the primary site of cleavage.

Frag Parent Parent [M+H]+ m/z 242.0 / 244.0 Frag1 Pyrrolidine Ring Cleavage Loss of NH3 (-17 Da) m/z 225 / 227 Parent->Frag1 Minor Path Frag2 Ether Cleavage Pyrrolidin-3-yl Cation m/z ~70.06 Parent->Frag2 Major Path (C-O Break) Frag3 Bromophenol Ion (Charge retention rare in ESI+) m/z 171 / 173 Parent->Frag3 Trace

Figure 2: Predicted fragmentation pathway. The pyrrolidine cation (m/z 70) is the dominant fragment due to the nitrogen's high proton affinity.

Addressing the Chiral Challenge

Standard LC-MS cannot distinguish the (R) enantiomer from the (S) enantiomer. To validate the "R" designation:

  • Column: Use Chiralpak IA or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase (Hexane/IPA/DEA) is traditional, but for MS compatibility, use Polar Organic Mode (Acetonitrile/MeOH/Ethanol with 0.1% NH4OH).

  • Result: Expect baseline separation. The (R)-enantiomer must be quantified against a racemic standard to calculate Enantiomeric Excess (ee%).

References

  • PubChem Compound Summary. (2024). 3-(3-bromophenoxy)pyrrolidine hydrochloride.[2][3] National Center for Biotechnology Information. [Link]

  • Holčapek, M., et al. (2012). Mass spectrometry of halogenated organic compounds. Journal of Chromatography A. (Authoritative review on halogen isotope patterns). [Link]

  • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. (Reference for ESI+ fragmentation mechanisms of ethers/amines). [Link]

Sources

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